molecular formula C12H14N2O B1498351 4-(3-Piperidinyloxy)benzonitrile CAS No. 902837-34-7

4-(3-Piperidinyloxy)benzonitrile

Cat. No.: B1498351
CAS No.: 902837-34-7
M. Wt: 202.25 g/mol
InChI Key: KMBKWCFPFFJUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Piperidinyloxy)benzonitrile is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol . This compound, provided at 97% purity , features a benzonitrile moiety linked via an ether bond to the 3-position of a piperidine ring, making it a versatile chemical building block for research and development . Its structure positions it as a valuable intermediate in synthetic organic and medicinal chemistry, particularly for constructing more complex molecules targeting neurological or antimicrobial pathways . Researchers utilize this compound as a precursor in pharmaceutical synthesis, where it can undergo various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions on its aromatic ring . Canonical SMILES for the compound are C1CC(CNC1)OC2=CC=C(C=C2)C#N . Key identifiers include CAS Number 902837-34-7 and PubChem CID 44721293 . This product is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-3-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBKWCFPFFJUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660435
Record name 4-[(Piperidin-3-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-34-7
Record name 4-[(Piperidin-3-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Piperidinyloxy)benzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Piperidinyloxy)benzonitrile: Technical Monograph & Application Guide Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Optimizing GPCR Ligand Design via Conformationally Restricted Ether Scaffolds

Executive Summary

In the landscape of modern medicinal chemistry, 4-(3-Piperidinyloxy)benzonitrile (CAS: 902837-34-7) represents a high-value pharmacophore building block. It serves as a critical intermediate in the synthesis of non-imidazole Histamine H3 receptor antagonists, Serotonin (5-HT) modulators, and other GPCR-targeted therapeutics.

Unlike its 4-substituted isomer, the 3-piperidinyloxy variant introduces a chiral center and a distinct vector orientation for the secondary amine. This structural nuance allows medicinal chemists to fine-tune physicochemical properties (logP, pKa) and probe specific hydrophobic pockets within receptor binding sites. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug discovery.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
Chemical Name 4-(3-Piperidinyloxy)benzonitrile
CAS Number 902837-34-7
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
SMILES N#CC1=CC=C(OC2CNCCC2)C=C1
Appearance White to off-white solid (typically)
pKa (Calculated) ~9.2 (Piperidine nitrogen)
logP (Calculated) ~1.7 – 2.1
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (Free base)

Structural Analysis & Pharmacophore Logic

The utility of 4-(3-Piperidinyloxy)benzonitrile lies in its ability to serve as a rigidified linker . In many H3 antagonist designs, a flexible propoxy linker connects a lipophilic core to a basic amine. Replacing this flexible chain with a piperidine ring reduces the entropic penalty of binding.

Key Structural Features:
  • The Nitrile Handle: A versatile electrophile. It can be hydrolyzed to an amide/acid, reduced to a benzylamine, or converted into heterocycles (e.g., tetrazoles, oxadiazoles) to engage in hydrogen bonding.

  • The Ether Linkage: Provides metabolic stability compared to esters, while maintaining the necessary electron-donating properties to the phenyl ring.

  • The 3-Piperidine Vector:

    • Chirality: The 3-position is chiral. While often supplied as a racemate, separating the (R) and (S) enantiomers allows for precise probing of the receptor's stereochemical requirements.

    • Vector Geometry: The 3-substitution projects the amine nitrogen at a different angle compared to the 4-isomer, potentially accessing different interactions (e.g., Aspartate residues) in the GPCR orthosteric site.

PharmacophoreLogic Scaffold 4-(3-Piperidinyloxy)benzonitrile Rigidity Entropic Optimization (Rigidified Linker) Scaffold->Rigidity  Reduces Rotatable Bonds Vector Vector Orientation (3-Substituted vs 4-Substituted) Scaffold->Vector  Chiral Probe Diversity Nitrile Derivatization (Tetrazoles, Amines, Amides) Scaffold->Diversity  Synthetic Handle Target High Affinity GPCR Ligand (H3, 5-HT, Sigma) Rigidity->Target Vector->Target Diversity->Target

Figure 1: Pharmacophore logic demonstrating how the scaffold contributes to ligand potency and selectivity.

Synthesis & Manufacturing Protocol

The synthesis of 4-(3-Piperidinyloxy)benzonitrile typically follows a Nucleophilic Aromatic Substitution (


) strategy. This route is preferred for its scalability and the availability of starting materials.
Reagents & Materials[1][4][5][6][7]
  • Starting Material A: 4-Fluorobenzonitrile (CAS: 1194-02-1)

  • Starting Material B: N-Boc-3-hydroxypiperidine (CAS: 85275-45-2)

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Solvent: DMF or DMSO (anhydrous)

  • Deprotection Agent: Trifluoroacetic acid (TFA) or HCl in Dioxane

Step-by-Step Protocol
Phase 1:

Coupling
  • Activation: In a flame-dried flask under

    
    , dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C.
    
  • Deprotonation: Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Why? To generate the more nucleophilic alkoxide.

  • Addition: Add 4-Fluorobenzonitrile (1.1 eq) dropwise.

  • Reaction: Warm to room temperature and stir. If reaction is sluggish, heat to 60-80°C. Monitor by TLC (Hexane:EtOAc) or LCMS. Look for the disappearance of the phenol/fluoride peak.

  • Workup: Quench with ice water. Extract with EtOAc. Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Phase 2: Boc-Deprotection
  • Dissolution: Dissolve the intermediate (Boc-protected ether) in DCM.

  • Acidolysis: Add TFA (10-20 eq) or 4M HCl/Dioxane at 0°C. Stir at RT for 1-2 hours.

  • Validation: Monitor by LCMS for mass shift (M-100 for Boc loss).

  • Isolation:

    • For HCl salt: Concentrate to dryness; triturate with ether to obtain the solid salt.

    • For Free base: Basify with saturated

      
      , extract with DCM/IPA (3:1), dry and concentrate.
      

SynthesisPath SM1 4-Fluorobenzonitrile Coupled N-Boc-4-(3-Piperidinyloxy)benzonitrile (Protected Intermediate) SM2 N-Boc-3-Hydroxypiperidine Alkoxide Alkoxide Intermediate (In situ generated w/ NaH) SM2->Alkoxide NaH, DMF, 0°C Alkoxide->Coupled + SM1, SNAr, 60°C Final 4-(3-Piperidinyloxy)benzonitrile (Free Base or Salt) Coupled->Final TFA/DCM or HCl/Dioxane (Deprotection)

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (


).

Medicinal Chemistry Applications

Histamine H3 Receptor Antagonists

The H3 receptor regulates the release of histamine, acetylcholine, and dopamine. Antagonists are developed for narcolepsy, ADHD, and cognitive deficits (Alzheimer's).[1]

  • Role of Scaffold: The 4-(3-piperidinyloxy) phenyl group mimics the 4-alkoxy-phenyl pharmacophore found in compounds like Ciproxifan or Pitolisant.

  • Optimization: The 3-isomer is often used in SAR libraries to break symmetry and improve oral bioavailability compared to the more crystalline 4-isomer.

Serotonin (5-HT) Modulation

Piperidine ethers are privileged structures in SSRIs and 5-HT receptor ligands. The nitrile group can be converted to an amidine or tetrazole to mimic the electrostatic properties required for 5-HT binding pockets.

Metabolic Stability

The ether linkage is generally resistant to CYP450 hydrolysis, unlike ester or amide linkers. However, the piperidine nitrogen is a site for N-dealkylation or oxidation.

  • Strategy: Substituents (alkyl, cycloalkyl) are usually added to the piperidine nitrogen in the final drug molecule to block metabolic soft spots and improve blood-brain barrier (BBB) penetration.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exp. H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Use within a chemical fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic if in salt form (HCl).

References

  • Appchem. (n.d.). 4-(3-Piperidinyloxy)benzonitrile Product Data. Retrieved from

  • Dvorak, C. A., et al. (2005).[2] "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists."[2] Journal of Medicinal Chemistry, 48(6), 2229–2238.[2]

  • PubChem. (n.d.).[3] Compound Summary for 4-(3-piperidinyloxy)benzonitrile. National Library of Medicine.

  • Apodaca, R., et al. (2003). "A new class of diamine-based human histamine H3 receptor antagonists: 4-(aminoalkoxy)benzylamines."[2][4] Journal of Medicinal Chemistry, 46(18), 3938-44.[4]

Sources

A Technical Guide to the Safe Handling of 4-(3-Piperidinyloxy)benzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Compound Identity and Core Hazard Profile

4-(3-Piperidinyloxy)benzonitrile is a bifunctional organic molecule of interest in medicinal chemistry and drug development, likely for its potential interactions with neurological targets.[1] Its structure, incorporating both a piperidine ring and a benzonitrile moiety, dictates a specific and dual-natured hazard profile that requires careful consideration. The primary hazards, based on available data for its isomer, are categorized as Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Single Exposure), particularly affecting the respiratory system.[2]

The core of this guide is to move beyond mere hazard listing and to instill a deep understanding of the causality behind these risks. The benzonitrile group presents a latent risk associated with all organic nitriles: the potential for metabolic release of cyanide, a potent inhibitor of cellular respiration.[3] The piperidine component, while modified by the ether linkage, is derived from a heterocyclic amine known for its own set of hazards, including flammability and corrosivity in its pure form.

This document will detail a self-validating system of protocols, from initial risk assessment to emergency response, ensuring that researchers can handle this compound with the highest degree of safety and scientific integrity.

Identifier 4-(3-Piperidinyloxy)benzonitrile (Target Compound) 3-(4-Piperidinyloxy)benzonitrile hydrochloride (Primary Data Source) [1][2]
Structure (Structure not available in search results)(Structure not available in search results)
CAS Number Not explicitly found; related to 1044765-35-6 for the core ring system[4]950649-07-7
Molecular Formula C₁₂H₁₄N₂O[5]C₁₂H₁₄N₂O·HCl
Molecular Weight 202.25 g/mol (as free base)[5]238.70 g/mol
Physical Form Predicted to be a solidWhite to off-white solid[1]

The Chemistry of Risk: A Mechanistic Hazard Analysis

Understanding why a compound is hazardous is the cornerstone of effective safety management. The risks associated with 4-(3-Piperidinyloxy)benzonitrile stem directly from its two key functional domains.

The Benzonitrile Moiety: A Progenitor to Cyanide

Organic nitriles (R-C≡N) must always be handled with the utmost caution due to their potential to be metabolized in vivo to release the cyanide ion (CN⁻). This process, often mediated by cytochrome P450 enzymes in the liver, can lead to a blockade of cellular respiration by inhibiting the mitochondrial enzyme cytochrome c oxidase.[3] While the metabolic fate of this specific molecule has not been fully investigated, the potential for hydrocyanic acid release is the most severe toxicological risk and dictates the use of stringent controls to prevent ingestion, inhalation, and dermal absorption.[6]

The Piperidine Moiety: A Heterocyclic Base

Piperidine is a cyclic secondary amine that is both flammable and corrosive. While its incorporation into the larger molecule via an ether linkage significantly alters these properties, the heterocyclic nitrogen still imparts basicity and potential reactivity. The hydrochloride salt form of the isomer indicates it is a base, and this reactivity should be considered.[2] Furthermore, piperidine derivatives can have complex pharmacological and toxicological profiles.

GHS Hazard Classification (Based on Isomer Data)

The following classifications are derived from the SDS for 3-(4-Piperidinyloxy)benzonitrile hydrochloride and should be adopted as the minimum standard for handling the target compound.[2]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.

Proactive Safety: A Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins long before the compound is handled. The following workflow ensures that all risks are identified and controlled proactively.

RiskAssessmentWorkflow Figure 1: Proactive Risk Assessment Workflow A Receipt of Compound & SDS Review B Hazard Identification - Benzonitrile (Cyanide Risk) - Piperidine (Irritant) - Physical Form (Dust) A->B Analyze C Exposure Pathway Analysis - Inhalation (Dust) - Dermal Contact - Ingestion (Contamination) B->C Consider Routes D Define Engineering Controls (Self-Validating System) C->D Mitigate E Specify PPE (Barrier Controls) C->E Protect F Develop Standard Operating Procedure (SOP) D->F E->F G Emergency Protocol Review (Spill, Exposure) F->G Prepare H Proceed with Experiment G->H Authorize ExposureResponse Figure 2: Emergency Exposure Response Flowchart Start Exposure Event Skin SKIN CONTACT Start->Skin Eye EYE CONTACT Start->Eye Inhale INHALATION Start->Inhale Ingest INGESTION Start->Ingest ActionSkin Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin->ActionSkin ActionEye Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present. Eye->ActionEye ActionInhale Move person to fresh air. If not breathing, give artificial respiration. Inhale->ActionInhale ActionIngest Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately. Ingest->ActionIngest End SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS) ActionSkin->End ActionEye->End ActionInhale->End ActionIngest->End

Caption: Immediate first aid actions for different exposure routes. [2]

Spill Containment and Cleanup
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles. For large spills, a respirator may be necessary.

  • Containment: Gently cover the spill with a chemical absorbent material or vermiculite. Do not use dry sweeping, which can aerosolize the powder. [7]5. Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a damp cloth, then wash with soap and water. Place all cleaning materials into the hazardous waste container.

Storage, Stability, and Disposal

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [7]* Chemical Stability: The compound is stable under normal storage conditions. [2]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. [6]* Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide. [6]* Disposal: All waste material containing this compound must be treated as hazardous waste and disposed of through a licensed contractor, in accordance with all local, state, and federal regulations. Do not allow the product to enter drains. [7]

References

  • SAFETY DATA SHEET - 3-(4-Piperidinyloxy)benzonitrilehydrochloride. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC467970010&productDescription=3-%284-PIPERIDINYLOXY%29BENZONITRILE&vendorId=VN000321&countryCode=US&language=en]
  • SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/294098]
  • CAS 950649-07-7: 3-(4-Piperidinyloxy)benzonitrile hydrochl... CymitQuimica. [URL: https://www.cymitquimica.com/cas/950649-07-7]
  • Safety Data Sheet - 4-(Trans-4-propylcyclohexyl)benzonitrile. ChemScene. [URL: https://www.chemscene.com/attach/msds/CS-W010413_CS-W010413-MSDS.pdf]
  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/29350_1.pdf]
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]
  • SAFETY DATA SHEET - N-(Benzyloxycarbonyl)-4-piperidinone. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AAH6613303&productDescription=N-CBZ-PIPERIDONE+97%25+1GR&vendorId=VN000321&countryCode=US&language=en]
  • SAFETY DATA SHEET - Benzonitrile. ChemDmart. [URL: https://www.chemdmart.com/images/product/msds/DRE-C10538500_1.pdf]
  • SAFETY DATA SHEET - 4-Piperazin-1-yl-benzonitrile. Maybridge (Thermo Fisher Scientific).
  • 4-(Piperidin-3-yl)benzonitrile. ChemScene. [URL: https://www.chemscene.com/products/4-(Piperidin-3-yl)benzonitrile.html]
  • 4-(3-piperidinyloxy)benzonitrile (C12H14N2O). PubChemLite. [URL: https://pubchemlite.org/compound/KMBKWCFPFFJUPE-UHFFFAOYSA-N]
  • 4-Benzyloxybenzonitrile | C14H11NO | CID 561371. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/561371]
  • Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. CDC. [URL: https://www.cdc.gov/niosh/idlh/100470.html]
  • Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile. Cole-Parmer. [URL: https://www.coleparmer.com/msds/29/50/29509.htm]
  • Benzonitrile: Human health tier II assessment. Australian Government Department of Health. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Benzonitrile_Human%20health%20tier%20II%20assessment.pdf]

Sources

Therapeutic applications of 4-(3-Piperidinyloxy)benzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 4-(3-Piperidinyloxy)benzonitrile in Medicinal Chemistry

Abstract

The 4-(piperidinyloxy)benzonitrile scaffold is a promising chemotype in modern medicinal chemistry, with derivatives showing activity against a range of biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive analysis of 4-(3-piperidinyloxy)benzonitrile, a specific, yet underexplored, positional isomer within this class. Due to the limited direct research on this molecule, this guide synthesizes data from closely related analogs to predict its chemical properties, potential therapeutic applications, and mechanisms of action. By examining the structure-activity relationships (SAR) of analogous compounds, we present a predictive framework for researchers and drug development professionals. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of 4-(3-piperidinyloxy)benzonitrile.

Introduction: The Significance of the Piperidinyloxy Benzonitrile Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, particularly those targeting the central nervous system. Its saturated, heterocyclic nature allows it to adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. This three-dimensional arrangement is crucial for precise interactions with the binding sites of biological targets. The basic nitrogen atom of the piperidine ring is often involved in key salt-bridge interactions with acidic residues in proteins and can be readily modified to tune the pharmacokinetic and pharmacodynamic properties of a molecule.

The benzonitrile group, on the other hand, is a versatile functional group in medicinal chemistry. The nitrile moiety is a potent hydrogen bond acceptor and can participate in crucial interactions with protein targets. Furthermore, the aromatic ring can be substituted to modulate electronic properties and engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions.

The combination of these two pharmacophores in the 4-(piperidinyloxy)benzonitrile scaffold creates a molecule with significant potential for biological activity. The ether linkage provides a flexible yet stable connection between the two key moieties. The position of this linkage on the piperidine ring is a critical determinant of the molecule's overall shape and its ability to interact with specific biological targets. While the 4-oxy isomer has been more extensively studied, this guide will focus on the therapeutic potential of the less-explored 3-oxy isomer, 4-(3-piperidinyloxy)benzonitrile, by drawing logical inferences from the established knowledge of its analogs.

Synthesis and Chemical Properties of 4-(3-Piperidinyloxy)benzonitrile

Proposed Synthetic Protocol

A plausible and efficient synthesis of 4-(3-piperidinyloxy)benzonitrile involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with the alkoxide of 3-hydroxypiperidine. The N-Boc protected form of 3-hydroxypiperidine is recommended to prevent side reactions involving the secondary amine.

Step 1: Protection of 3-Hydroxypiperidine

The commercially available 3-hydroxypiperidine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent the secondary amine from acting as a nucleophile in the subsequent step.

Step 2: Williamson Ether Synthesis

The N-Boc-3-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzonitrile at the carbon bearing the fluorine atom, displacing the fluoride ion.

Step 3: Deprotection

The final step involves the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the desired product, 4-(3-piperidinyloxy)benzonitrile.

Chemical Properties

The key chemical properties of 4-(3-piperidinyloxy)benzonitrile, as predicted and reported in public databases, are summarized in the table below.

PropertyValueSource
Molecular Formula C12H14N2OPubChem[1]
Molecular Weight 202.25 g/mol PubChem[1]
Predicted XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Deprotection 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine (Boc)2O, Base N-Boc-4-(3-piperidinyloxy)benzonitrile N-Boc-4-(3-piperidinyloxy)benzonitrile N-Boc-3-hydroxypiperidine->N-Boc-4-(3-piperidinyloxy)benzonitrile 1. NaH 2. 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-(3-Piperidinyloxy)benzonitrile 4-(3-Piperidinyloxy)benzonitrile N-Boc-4-(3-piperidinyloxy)benzonitrile->4-(3-Piperidinyloxy)benzonitrile TFA or HCl

Caption: Proposed synthetic workflow for 4-(3-piperidinyloxy)benzonitrile.

Structure-Activity Relationship (SAR) and Predicted Therapeutic Applications

The therapeutic potential of 4-(3-piperidinyloxy)benzonitrile can be inferred from the SAR of closely related compounds. A key study on benzyloxy piperidine derivatives as dopamine D4 receptor (D4R) antagonists provides critical insights into the influence of the substitution pattern on the piperidine ring[2].

The Critical Role of Piperidine Substitution

In the development of D4R antagonists, both 3- and 4-substituted piperidine scaffolds have been explored. The study by Gentry et al. (2021) demonstrated that moving the oxygen linkage from the 4-position to the 3-position of the piperidine ring can be a productive modification for achieving potent and selective D4R antagonism[2]. This suggests that the spatial arrangement of the benzyloxy group (and by extension, a benzonitrile-oxy group) is a key determinant of binding affinity and selectivity for the D4 receptor.

Predicted Therapeutic Applications in Neurological and Psychiatric Disorders

Given that benzyloxy piperidine analogs show potent D4R antagonism, it is highly probable that 4-(3-piperidinyloxy)benzonitrile will also exhibit affinity for this receptor. The D4 receptor is primarily expressed in the limbic system of the brain and has been implicated in the pathophysiology of several neurological and psychiatric disorders, including:

  • Schizophrenia: The D4 receptor has been a target for atypical antipsychotics.

  • Parkinson's Disease: D4R antagonists have been investigated for their potential to alleviate L-DOPA-induced dyskinesias[2][3].

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The D4 receptor is involved in cognitive processes and attention.

  • Substance Abuse and Addiction: The D4 receptor plays a role in the brain's reward circuitry.

Therefore, 4-(3-piperidinyloxy)benzonitrile is a promising candidate for development as a therapeutic agent for these conditions.

Comparison of 3-oxy and 4-oxy Piperidine Analogs
Feature3-oxy Piperidine Analogs4-oxy Piperidine AnalogsRationale and Implications
Scaffold Novelty Less explored, offering potential for novel intellectual property.More common in medicinal chemistry literature.The 3-oxy scaffold represents a less crowded chemical space.
Stereochemistry The 3-position is a chiral center, allowing for the synthesis of enantiomerically pure compounds.The 4-position is achiral, simplifying synthesis.Chirality in 3-oxy analogs can lead to improved potency and selectivity.
Predicted Target Dopamine D4 ReceptorDopamine D4 Receptor, Muscarinic Receptors[4]Both isomers are likely to have CNS targets.
Potential Advantage May offer a different binding orientation within the D4R, potentially leading to improved selectivity or a different pharmacological profile.Well-established scaffold with a more predictable pharmacology.The unique vector of the substituent in the 3-position could be advantageous.

Predicted Mechanism of Action and Proposed Biological Evaluation

Based on the SAR analysis, the most probable mechanism of action for 4-(3-piperidinyloxy)benzonitrile is the antagonism of the dopamine D4 receptor.

Hypothesized Signaling Pathway

The D4 receptor is a G-protein coupled receptor (GPCR) that, upon binding to dopamine, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, 4-(3-piperidinyloxy)benzonitrile would bind to the D4 receptor and block the effects of dopamine, thereby preventing the downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates Dopamine Dopamine Dopamine->D4R Binds and Activates Compound 4-(3-Piperidinyloxy)benzonitrile Compound->D4R Binds and Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothesized mechanism of action via D4 receptor antagonism.

Recommended Experimental Workflow for Biological Evaluation

To validate the predicted therapeutic potential of 4-(3-piperidinyloxy)benzonitrile, a systematic biological evaluation is necessary. The following workflow is recommended:

Step 1: In Vitro Receptor Binding Assays

  • Primary Screen: Determine the binding affinity (Ki) of the compound for the human dopamine D4 receptor using a radioligand binding assay.

  • Selectivity Panel: Screen the compound against other dopamine receptor subtypes (D1, D2, D3, D5) and a panel of other relevant CNS receptors (e.g., serotonin, adrenergic, muscarinic) to assess its selectivity.

Step 2: In Vitro Functional Assays

  • cAMP Assay: Perform a functional assay to measure the effect of the compound on dopamine-mediated inhibition of cAMP production in cells expressing the D4 receptor. This will confirm whether the compound acts as an antagonist, agonist, or inverse agonist.

Step 3: In Vitro ADME/Tox Profiling

  • Metabolic Stability: Assess the stability of the compound in liver microsomes to predict its metabolic clearance.

  • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes to identify potential drug-drug interactions.

  • hERG Channel Assay: Determine the compound's potential for cardiotoxicity by assessing its interaction with the hERG potassium channel.

  • Cell Viability Assay: Evaluate the general cytotoxicity of the compound in a relevant cell line.

Step 4: In Vivo Proof-of-Concept Studies

  • Based on the in vitro profile, select an appropriate animal model of a CNS disorder (e.g., a model of L-DOPA-induced dyskinesia in rodents) to evaluate the in vivo efficacy of the compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assays (Ki for D4R, Selectivity) Functional_Assay Functional Assays (cAMP Assay) Binding_Assay->Functional_Assay ADME_Tox ADME/Tox Profiling (Metabolic Stability, CYP, hERG) Functional_Assay->ADME_Tox Animal_Model Animal Model of Disease (e.g., Parkinson's) ADME_Tox->Animal_Model Promising Profile

Caption: Proposed experimental workflow for biological evaluation.

Conclusion and Future Directions

While direct experimental data on 4-(3-piperidinyloxy)benzonitrile is currently lacking, a thorough analysis of its structural features and the established SAR of its close analogs strongly suggests its potential as a novel therapeutic agent. The most promising avenue for this compound appears to be as a dopamine D4 receptor antagonist for the treatment of neurological and psychiatric disorders. Its unique 3-oxy substitution pattern may offer advantages in terms of selectivity and novelty.

Future research should focus on the following:

  • Synthesis and Characterization: The first crucial step is to synthesize and fully characterize 4-(3-piperidinyloxy)benzonitrile to confirm its structure and purity.

  • Biological Validation: The proposed experimental workflow should be executed to determine its in vitro and in vivo pharmacological profile.

  • Lead Optimization: Should the initial biological data be promising, further medicinal chemistry efforts could be directed towards optimizing its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation and a clear roadmap for researchers to unlock the therapeutic potential of this intriguing molecule.

References

  • Gentry, P. R., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Chemical Neuroscience, 12(11), 1993-2005. Available at: [Link].

  • PubChem. 4-(3-piperidinyloxy)benzonitrile. Available at: [Link].

  • Reich, S. G., & Savitt, J. M. (2019). Parkinson's Disease. Medical Clinics of North America, 103(2), 337-350. Available at: [Link].

  • Ringom, A. P., et al. (1987). N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. Journal of Medicinal Chemistry, 30(8), 1473-1476. Available at: [Link].

Sources

Methodological & Application

Protocol for nucleophilic aromatic substitution to form 4-(3-Piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Nucleophilic Aromatic Substitution to form 4-(3-Piperidinyloxy)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of 4-(3-Piperidinyloxy)benzonitrile via SNAr

Introduction: The Significance of Aryl Piperidinyl Ethers

The 4-(3-piperidinyloxy)benzonitrile scaffold is a key structural motif found in a variety of pharmacologically active molecules. Aryl piperidinyl ethers serve as crucial intermediates in the development of novel therapeutics, particularly in neuroscience and oncology, where they can modulate biological pathways and receptor interactions[1]. The synthesis of these compounds is therefore of significant interest to the drug development community.

This guide provides a detailed protocol for the synthesis of 4-(3-piperidinyloxy)benzonitrile from 4-fluorobenzonitrile and (S)-N-Boc-3-hydroxypiperidine, employing a Nucleophilic Aromatic Substitution (SNAr) reaction. The strategy involves an initial ether formation followed by the removal of a protecting group, a common and effective approach for managing the reactivity of bifunctional molecules like hydroxypiperidine[2].

The SNAr Reaction: Mechanism and Key Principles

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming carbon-heteroatom bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system[3]. The reaction proceeds via a two-step addition-elimination mechanism[4][5].

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[4][6][7]. The stability of this intermediate is crucial for the reaction to proceed.

  • Elimination (Fast Step): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product[4].

For a successful SNAr reaction, three conditions must be met:

  • An Activated Ring: The aromatic ring must be rendered electron-poor by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. The EWG stabilizes the negative charge of the Meisenheimer complex through resonance[8][9]. In this synthesis, the nitrile group (-CN) at the para position of 4-fluorobenzonitrile serves as the activating group.

  • A Good Leaving Group: The leaving group must be able to depart with the electron pair from the C-X bond. For SNAr reactions, the reactivity order for halogens is F > Cl > Br > I[6][10]. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom, making the ipso-carbon more electrophilic[5].

  • A Strong Nucleophile: The attacking species must be a potent nucleophile. In this protocol, the hydroxyl group of 3-hydroxypiperidine is deprotonated by a base to form a much more nucleophilic alkoxide anion.

Figure 1: The Addition-Elimination Mechanism of the SNAr Reaction.

Experimental Design and Protocol

This synthesis is performed in two main stages: the SNAr coupling reaction to form the protected ether, followed by acidic deprotection to yield the final product. The use of an N-Boc protecting group on the piperidine nitrogen prevents it from competing with the hydroxyl group as a nucleophile, ensuring regioselectivity[2].

Materials and Reagents
ReagentM.W. ( g/mol )RoleNotes
(S)-N-Boc-3-hydroxypiperidine201.27Nucleophile PrecursorA key chiral intermediate. Ensure it is of high purity.[11]
4-Fluorobenzonitrile121.12ElectrophileThe nitrile group activates the ring for SNAr.[12]
Sodium Hydride (NaH), 60% in mineral oil24.00 (as NaH)BaseA strong base to deprotonate the alcohol. Handle with care under inert atmosphere.
N,N-Dimethylformamide (DMF)73.09SolventAnhydrous grade is essential. A polar aprotic solvent that enhances SNAr rates.[6]
Trifluoroacetic Acid (TFA)114.02Deprotection ReagentUsed for the removal of the Boc protecting group.[13]
Dichloromethane (DCM)84.93SolventUsed for extraction and deprotection.
Ethyl Acetate (EtOAc)88.11Extraction Solvent
Saturated aq. NH₄Cl-Quenching Agent
Saturated aq. NaHCO₃-Neutralizing Wash
Brine-Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent
Workflow Overview

G A 1. Alkoxide Formation (N-Boc-3-hydroxypiperidine + NaH in DMF) B 2. SₙAr Reaction (Add 4-fluorobenzonitrile, Heat) A->B Inert Atmosphere 0 °C to RT C 3. Reaction Work-up (Quench, Extract, Wash, Dry) B->C Monitor by TLC ~80-100 °C D 4. Purification (Step 1) (Column Chromatography) C->D Isolate Crude Product E 5. Boc Deprotection (Dissolve in DCM, Add TFA) D->E Isolate Protected Intermediate F 6. Final Work-up (Neutralize, Extract, Dry) E->F Monitor by TLC Room Temp G 7. Final Purification (Recrystallization or Chromatography) F->G Isolate Crude Final Product H 8. Characterization (NMR, MS, etc.) G->H Obtain Pure Product

Sources

Technical Application Note: Reductive Amination Strategies for 4-(3-Piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization of reductive amination reactions utilizing 4-(3-Piperidinyloxy)benzonitrile (CAS: 180327-14-4). This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in the synthesis of Histamine H3 receptor antagonists, choline transporter inhibitors, and other GPCR ligands.

The core challenge in derivatizing this molecule lies in the chemoselective alkylation of the secondary piperidine amine while preserving the sensitive benzonitrile moiety. Standard hydrogenation protocols (e.g., H₂/Pd-C) pose a high risk of reducing the nitrile to a primary benzylamine. Therefore, this guide prioritizes hydride-based methods, specifically utilizing Sodium Triacetoxyborohydride (STAB) and Titanium(IV) isopropoxide/Sodium Borohydride systems, to ensure high fidelity and yield.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Nucleophile: The secondary amine at the piperidine 3-position is moderately sterically hindered compared to a 4-substituted piperidine.

  • Electrophile: The target aldehyde or ketone.

  • Sensitive Moiety: The nitrile (cyano) group on the benzene ring.[1] It is susceptible to reduction under catalytic hydrogenation or strong hydride conditions (e.g., LiAlH₄) and hydrolysis under strong acidic/basic aqueous conditions.

Reaction Mechanism

The reaction proceeds via a two-step "direct" reductive amination sequence:

  • Imine/Iminium Formation: The secondary amine attacks the carbonyl carbon, releasing water to form an iminium ion.

  • Reduction: The hydride source selectively reduces the iminium ion to the tertiary amine.

Why STAB? Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic (no cyanide generation) and does not require strict pH control. Crucially, STAB is mild enough to leave the benzonitrile group untouched while rapidly reducing the iminium intermediate.

Experimental Protocols

Protocol A: Standard Amine Alkylation with Aldehydes (STAB Method)

Best for: Aliphatic and aromatic aldehydes.

Reagents:

  • 4-(3-Piperidinyloxy)benzonitrile (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv) [Optional, promotes iminium formation]

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4-(3-Piperidinyloxy)benzonitrile (1.0 mmol) in anhydrous DCE (5–10 mL).

  • Carbonyl Addition: Add the aldehyde (1.1 mmol).

    • Note: If the aldehyde is known to be unreactive or forms an acetal, add AcOH (1.0 mmol) at this stage to catalyze iminium formation. Stir for 15–30 minutes at room temperature.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir the mixture at room temperature under nitrogen atmosphere.

    • Monitoring: Monitor by LC-MS or TLC. Most aldehyde reactions reach completion within 2–4 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Alkylation with Sterically Hindered Ketones (Ti(OiPr)₄ Method)

Best for: Cyclic ketones, acetophenones, or when Protocol A fails.

Reagents:

  • 4-(3-Piperidinyloxy)benzonitrile (1.0 equiv)

  • Ketone (1.1 – 1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv) or STAB

  • Solvent: Methanol (MeOH) or THF[2]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, combine the amine (1.0 mmol) and ketone (1.2 mmol). Add Ti(OiPr)₄ (neat, 1.5 mmol).

  • Incubation: Stir the neat mixture or concentrated THF solution at room temperature for 6–12 hours.

    • Mechanism:[2][3][4] Titanium acts as a Lewis acid and water scavenger, forcing the equilibrium toward the enamine/imine species.

  • Dilution: Dilute the viscous mixture with anhydrous MeOH (5 mL) or THF.

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 mmol) portion-wise. (Caution: Exothermic with gas evolution).

  • Quench: After 1 hour, quench by adding 1N NaOH or water. A white precipitate (TiO₂) will form.

  • Filtration: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Wash the filtrate with brine, dry organic phase, and concentrate.

Critical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the carbonyl substrate, ensuring the safety of the nitrile group.

ReductiveAminationWorkflow Start Start: 4-(3-Piperidinyloxy)benzonitrile SubstrateCheck Identify Carbonyl Substrate Start->SubstrateCheck Aldehyde Aldehyde (Reactive) SubstrateCheck->Aldehyde High Reactivity Ketone Ketone (Less Reactive) SubstrateCheck->Ketone Steric Bulk MethodA Protocol A: STAB / DCE (Direct Reduction) Aldehyde->MethodA MethodB Protocol B: Ti(OiPr)4 / NaBH4 (Pre-complexation) Ketone->MethodB CheckNitrile Safety Check: Is Nitrile Preserved? MethodA->CheckNitrile MethodB->CheckNitrile Success Target Tertiary Amine (Nitrile Intact) CheckNitrile->Success Yes (Mild Hydride)

Figure 1: Decision tree for selecting the optimal reductive amination condition based on carbonyl reactivity.

Comparative Analysis of Reducing Agents

To ensure the integrity of the benzonitrile group, the choice of reducing agent is paramount. The table below summarizes the compatibility profile.

Reducing AgentReactivityNitrile StabilityToxicityRecommendation
STAB (NaBH(OAc)₃) ModerateHigh LowPrimary Choice
NaCNBH₃ Low/ModHighHigh (HCN) Secondary Choice
NaBH₄ HighHighLowUse with Ti(OiPr)₄
H₂ / Pd-C HighLow (Reduces to amine)LowAVOID
LiAlH₄ Very HighLow (Reduces to amine)HighAVOID

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Steric hindrance around the piperidine nitrogen or the carbonyl.

    • Solution: Switch from Protocol A to Protocol B. The Titanium(IV) isopropoxide acts as a potent dehydrating agent, driving the equilibrium to the imine.

  • Nitrile Hydrolysis (Amide formation):

    • Cause: Excessive heat or strong aqueous acid/base during workup.

    • Solution: Keep reaction temperature < 40°C. Use saturated NaHCO₃ for quenching rather than strong bases (NaOH) or mineral acids.

  • Solvent Choice:

    • DCE is the standard for STAB reactions due to solubility and reaction rate. However, if toxicity is a concern, THF or 2-MeTHF are viable alternatives, though reaction times may increase slightly. Avoid MeOH with STAB as it reacts with the reagent (solvolysis).

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions.[2][4][5][7][8][9]

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

Application Notes and Protocols: Strategic Derivatization of 4-(3-Piperidinyloxy)benzonitrile via Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the derivatization of privileged scaffolds is a cornerstone of lead optimization. The 4-(3-piperidinyloxy)benzonitrile moiety is one such scaffold, presenting a versatile platform for the exploration of chemical space in the pursuit of novel therapeutics. The secondary amine of the piperidine ring is a prime handle for derivatization, most commonly through the formation of an amide bond. This transformation, while conceptually simple, is fraught with potential challenges including steric hindrance, epimerization of chiral centers in the acylating agent, and the need for high-purity products.[1]

The selection of an appropriate coupling reagent is therefore a critical decision that can profoundly impact the efficiency, yield, and purity of the desired amide derivative. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of common coupling reagents for the derivatization of 4-(3-piperidinyloxy)benzonitrile. We will delve into the mechanistic nuances of several classes of reagents, provide detailed, field-proven protocols, and offer a comparative analysis to guide your experimental design.

The Challenge: Amide Bond Formation with a Secondary Amine

The nitrogen atom in the piperidine ring of 4-(3-piperidinyloxy)benzonitrile is a secondary amine. While generally nucleophilic, the steric bulk of the piperidine ring can hinder its approach to an activated carboxylic acid, potentially leading to sluggish reactions or the need for more forceful conditions.[2][3] Furthermore, if the carboxylic acid being coupled contains a chiral center, the reaction conditions must be carefully controlled to prevent racemization.[4][5]

Choosing Your Weapon: A Comparative Overview of Coupling Reagents

The ideal coupling reagent should provide high yields of the desired amide with minimal side products and racemization, all under mild reaction conditions. Below is a comparative overview of some of the most widely used coupling reagents in medicinal chemistry.

Coupling ReagentClassKey AdvantagesKey DisadvantagesTypical Reaction TimeRelative Cost
EDC/HOBt CarbodiimideWater-soluble byproducts, cost-effective, low allergenicity.[6][7]Can lead to racemization without an additive, formation of N-acylurea byproduct.[6]12-24 hoursLow
HATU Uronium SaltHigh coupling efficiency, low racemization, effective for hindered amines.[8][9]Higher cost, potential for side reactions with primary amines (guanidinylation).[10]1-4 hoursHigh
HBTU Uronium SaltGood coupling efficiency, widely used.[8]Generally considered less reactive than HATU, potential for racemization.[9]2-6 hoursMedium
T3P® Phosphonic Anhydride"Green" reagent, high yields, low epimerization, water-soluble byproducts.[11][12]Can be more expensive than carbodiimides.1-3 hoursMedium-High

Mechanistic Insights and Experimental Protocols

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. In this section, we will explore the mechanisms of action for our selected coupling reagents and provide detailed, step-by-step protocols for the derivatization of 4-(3-piperidinyloxy)benzonitrile.

EDC/HOBt: The Workhorse Carbodiimide

Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates this by trapping the O-acylisourea to form an HOBt-ester, which is less prone to racemization and readily reacts with the amine to form the desired amide.[13]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Ester (activated ester) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Rearrangement HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine 4-(3-Piperidinyloxy)benzonitrile

EDC/HOBt Coupling Mechanism.

Experimental Protocol: EDC/HOBt Coupling

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • 4-(3-Piperidinyloxy)benzonitrile (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), 4-(3-piperidinyloxy)benzonitrile (1.1 equiv), and HOBt (1.2 equiv).

    • Dissolve the solids in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Add DIPEA or TEA (2.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[14][15]

HATU: The High-Performance Uronium Salt

Mechanism of Action: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates a carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, leading to faster reaction rates and lower levels of racemization.[10]

HATU_Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA OAt_ester OAt-Active Ester (highly reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + Amine TMU Tetramethylurea Byproduct Amine 4-(3-Piperidinyloxy)benzonitrile

HATU Coupling Mechanism.

Experimental Protocol: HATU Coupling

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • 4-(3-Piperidinyloxy)benzonitrile (1.1 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous DMF

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

    • Add 4-(3-piperidinyloxy)benzonitrile (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[13][16]

T3P®: The Green and Efficient Alternative

Mechanism of Action: Propanephosphonic acid anhydride (T3P®) is a cyclic anhydride that activates carboxylic acids by forming a mixed phosphonic-carboxylic anhydride. This activated intermediate is highly reactive towards amines. The byproducts of the reaction are water-soluble phosphonic acids, which can be easily removed by an aqueous workup, making T3P® an attractive "green" alternative.[11][17]

T3P_Workflow cluster_mixing 1. Reagent Mixing cluster_activation 2. Activation & Coupling cluster_workup 3. Workup & Purification Carboxylic Acid Carboxylic Acid Add T3P® Solution Add T3P® Solution Carboxylic Acid->Add T3P® Solution 4-(3-Piperidinyloxy)benzonitrile 4-(3-Piperidinyloxy)benzonitrile 4-(3-Piperidinyloxy)benzonitrile->Add T3P® Solution Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Add T3P® Solution Solvent (e.g., EtOAc, MeCN) Solvent (e.g., EtOAc, MeCN) Solvent (e.g., EtOAc, MeCN)->Add T3P® Solution Stir at RT (1-3 h) Stir at RT (1-3 h) Add T3P® Solution->Stir at RT (1-3 h) Aqueous Wash Aqueous Wash Stir at RT (1-3 h)->Aqueous Wash Dry & Concentrate Dry & Concentrate Aqueous Wash->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

T3P® Coupling Workflow.

Experimental Protocol: T3P® Coupling

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • 4-(3-Piperidinyloxy)benzonitrile (1.1 equiv)

    • T3P® (50% in Ethyl Acetate or DMF) (1.5 equiv)

    • DIPEA or N-methylmorpholine (NMM) (3.0 equiv)

    • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Procedure:

    • To a stirred solution of the carboxylic acid (1.0 equiv) and 4-(3-piperidinyloxy)benzonitrile (1.1 equiv) in anhydrous EtOAc or MeCN (0.1-0.5 M) at room temperature, add the base (3.0 equiv).

    • Add the T3P® solution (1.5 equiv) dropwise over 5-10 minutes. An exotherm may be observed.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the equivalents of the coupling reagent and the amine. For sterically hindered substrates, switching to a more powerful coupling reagent like HATU may be beneficial. Pre-activation of the carboxylic acid before adding the amine can also improve yields.

  • Racemization: If racemization is a concern, use a less reactive base (e.g., NMM instead of DIPEA), run the reaction at a lower temperature (0 °C), and ensure the use of an additive like HOBt or HOAt. T3P® is also known for low levels of epimerization.[12]

  • Difficult Purification: The choice of coupling reagent can significantly impact the ease of purification. EDC and T3P® are advantageous in this regard as their byproducts are water-soluble and can be easily removed by aqueous workup.

Conclusion

The derivatization of 4-(3-piperidinyloxy)benzonitrile through amide bond formation is a versatile strategy in drug discovery. The success of this transformation hinges on the judicious selection of the coupling reagent and the careful optimization of reaction conditions. For routine couplings where cost is a consideration, EDC/HOBt remains a reliable choice. For more challenging substrates, particularly those involving steric hindrance, the superior reactivity of HATU often justifies its higher cost. T3P® presents a compelling modern alternative, combining high efficiency with a favorable environmental and safety profile. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize novel derivatives of this important scaffold.

References

  • Organic & Biomolecular Chemistry. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (n.d.). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • R Discovery. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

  • Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • PMC. (n.d.). Ynamide Coupling Reagents: Origin and Advances. [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • MDPI. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. [Link]

  • RSC Publishing. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

  • Catrin. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(3-Piperidinyloxy)benzonitrile, a key intermediate in pharmaceutical development. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your synthesis is both successful and reproducible.

Overview of Synthetic Strategies

The synthesis of 4-(3-Piperidinyloxy)benzonitrile typically involves two core steps: the formation of the ether linkage and the deprotection of the piperidine nitrogen. The most prevalent and scalable methods for the crucial C-O bond formation are the Williamson-type ether synthesis (specifically, a Nucleophilic Aromatic Substitution, or SNAr) and the Mitsunobu reaction.

  • Strategy 1: SNAr Reaction: This is often the preferred industrial route. It involves the reaction of an N-protected 3-hydroxypiperidine with an activated aryl halide, such as 4-fluorobenzonitrile. The piperidine nitrogen must be protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent it from acting as a competing nucleophile.

  • Strategy 2: Mitsunobu Reaction: This reaction couples N-Boc-3-hydroxypiperidine directly with 4-cyanophenol using reagents like triphenylphosphine (PPh₃) and diethyl- or diisopropyl-azodicarboxylate (DEAD or DIAD).[1][2] While it proceeds under mild conditions, it generates stoichiometric amounts of byproducts that can complicate purification.[3][4]

The final step in both routes is the removal of the N-Boc protecting group under acidic conditions to yield the final product.

Synthesis_Workflow cluster_0 Strategy 1: SNAr Route cluster_1 Strategy 2: Mitsunobu Route A1 N-Boc-3-hydroxypiperidine A3 Ether Formation (SNAr) NaH, DMF, 80-100°C A1->A3 A2 4-Fluorobenzonitrile A2->A3 C N-Boc-4-(3-piperidinyloxy) benzonitrile A3->C B1 N-Boc-3-hydroxypiperidine B3 Ether Formation (Mitsunobu) PPh3, DIAD, THF, 0°C to RT B1->B3 B2 4-Cyanophenol B2->B3 B3->C D Boc Deprotection TFA/DCM or HCl/Dioxane C->D E 4-(3-Piperidinyloxy)benzonitrile (Final Product) D->E Troubleshooting_Logic Start Low Final Yield Step1 Which step failed? Start->Step1 Ether Ether Formation Step1->Ether Step 1 Deprotection Boc Deprotection Step1->Deprotection Step 2 Cause_Ether Potential Causes: - Incomplete Deprotonation - Wrong Solvent/Temp - Wet Reagents - Bad Mitsunobu Order Ether->Cause_Ether Cause_Deprotection Potential Causes: - Acid too weak - Reaction too short - Product Degradation Deprotection->Cause_Deprotection Solve_Ether Solutions: - Use NaH in anhydrous DMF - Heat to 80-120°C (SNAr) - Add DIAD last (Mitsunobu) Cause_Ether->Solve_Ether Solve_Deprotection Solutions: - Use 4M HCl/Dioxane or TFA/DCM - Monitor by TLC - Run at 0°C to RT Cause_Deprotection->Solve_Deprotection

Sources

Technical Support Center: Strategies for Removing Unreacted 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling a common yet challenging purification issue: the removal of unreacted 3-hydroxypiperidine from reaction mixtures. As a versatile and widely used building block in pharmaceutical and agrochemical synthesis, 3-hydroxypiperidine's unique properties make it an invaluable reagent.[1][2] However, these same properties—namely its high polarity, water solubility, and basicity—can complicate its removal post-reaction, leading to purification challenges that can impact yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore various field-proven techniques, from classical acid-base extractions to modern scavenger resin and chromatographic strategies.

Part 1: Understanding the Challenge - Physicochemical Properties

The key to effectively removing 3-hydroxypiperidine is to understand its physicochemical properties. Its dual functionality (a secondary amine and a secondary alcohol) dictates its behavior. The piperidine nitrogen is basic, while the hydroxyl group increases its polarity and hydrogen-bonding capability. This profile makes it highly soluble in water and other polar solvents.[1][2][3]

PropertyValueSignificance for Purification
Molecular Formula C₅H₁₁NOLow molecular weight.[1]
Molecular Weight 101.15 g/mol Can be difficult to separate from products of similar weight by size exclusion.[1]
Appearance White to light yellow crystalline solid or powder.[2][4]Can be visually misleading if product is also a solid.
Melting Point 57-64 °CRelatively low melting point.[2][4][5]
Boiling Point 67-69 °C @ 2 mmHgHigh boiling point at atmospheric pressure makes it non-volatile; removal by evaporation is difficult unless the desired product is highly volatile.[4]
Water Solubility High (1 g/mL)Can be exploited for aqueous washes, but also means it can partition into aqueous layers with polar products.[5]
Organic Solubility Soluble in ethanol and various other organic solvents.Its broad solubility can make selective extraction or recrystallization challenging.[1]
Basicity (pKa) The pKa of the conjugate acid is ~10-11.The secondary amine is readily protonated by dilute acids, which is the basis for removal by acidic wash.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is 3-hydroxypiperidine so difficult to remove with a standard water wash?

While 3-hydroxypiperidine is highly soluble in water, it is also soluble in many polar organic solvents used in reactions (e.g., THF, ethanol, DCM).[1] During a neutral water wash, it will partition between the organic and aqueous layers, leading to incomplete removal. Its basic nature is the key property to exploit for more effective separation.

Q2: I performed an acidic wash to remove the 3-hydroxypiperidine, but my yield dropped significantly. What happened?

This strongly suggests your desired product may also be basic or acid-sensitive. The acidic wash protonates all basic compounds, including your product, pulling them into the aqueous layer. Alternatively, your product may have acid-labile functional groups (like a Boc protecting group or an acetal) that were cleaved under the acidic conditions.[7] Always assess the acid stability of your target compound before performing an acidic workup.

Q3: My TLC plate shows a persistent spot at the baseline, even after multiple workup steps. How can I be sure it's 3-hydroxypiperidine?

The most straightforward method is to run a co-spot on your TLC plate. Place a spot of your reaction mixture, a spot of a pure 3-hydroxypiperidine standard, and a third spot where you have applied both the mixture and the standard on top of each other. If the baseline spot is indeed 3-hydroxypiperidine, the co-spot will appear as a single, unified spot.

Q4: Is it possible to remove 3-hydroxypiperidine by putting the reaction mixture on a silica gel column?

Yes, but it presents challenges. As a polar amine, 3-hydroxypiperidine interacts very strongly with the acidic surface of silica gel, often resulting in significant peak tailing or irreversible binding to the column.[8] This can lead to poor separation and low recovery of your desired product if it elutes nearby. This issue can be managed by using a mobile phase containing a basic additive.

Part 3: In-Depth Troubleshooting and Protocols

This section provides detailed methodologies for the most effective removal strategies.

Method 1: Acidic Aqueous Wash (Liquid-Liquid Extraction)

This is the first-line method for removing basic impurities when the desired product is neutral and stable to acid.

Causality: The principle is a simple acid-base reaction. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl, 10% citric acid), the basic nitrogen on 3-hydroxypiperidine is protonated. This forms a highly water-soluble ammonium salt, which is then extracted from the organic phase into the aqueous phase.[6][9]

Start Reaction Mixture in Organic Solvent Check_Stability Is Product Acid Stable? Start->Check_Stability Acid_Wash Wash with Dilute Aq. Acid (e.g., 1M HCl) Check_Stability->Acid_Wash  Yes Alternative Use Alternative Method (Scavenger, Chromatography) Check_Stability->Alternative  No Separate Separate Layers Acid_Wash->Separate Organic_Layer Organic Layer: Purified Product Separate->Organic_Layer Aqueous_Layer Aqueous Layer: [3-HP-H]+ Salt Separate->Aqueous_Layer

Caption: Decision workflow for using an acidic wash.

Experimental Protocol: Acidic Wash

  • Dilution: Dilute the crude reaction mixture with an immiscible organic solvent (e.g., ethyl acetate, DCM).

  • First Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer.

  • Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal. Monitor the pH of the aqueous layer to confirm it remains acidic.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide: Acidic Wash

IssueProbable Cause(s)Recommended Solution(s)
Emulsion Formation High concentration of reagents; insufficient solvent.Add more organic solvent or brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking may be necessary.
Product Loss Product is also basic and is extracted into the acid wash; Product has some water solubility.Check the pH of the aqueous washes; if product is suspected, basify the combined aqueous layers and back-extract with an organic solvent. Use a milder acid like 10% citric acid.
Incomplete Removal Insufficient acid used; not enough washes performed.Use a larger volume of acid or increase the number of washes. Check the pH of the final aqueous wash to ensure it is acidic.
Method 2: Amine Scavenging with Solid-Supported Reagents

Scavenger resins are functionalized polymers designed to react with and sequester excess reagents or by-products, which can then be removed by simple filtration.[10][11] This method is ideal for acid-sensitive products or for high-throughput synthesis.

Causality: Scavenging can occur via two main mechanisms:

  • Covalent Scavenging: The resin has an electrophilic functional group (e.g., isocyanate, sulfonyl chloride) that forms a covalent bond with the nucleophilic amine of 3-hydroxypiperidine.

  • Ion-Exchange Scavenging: A resin with acidic functional groups (e.g., sulfonic acid, -SO₃H), known as a Strong Cation Exchange (SCX) resin, protonates the amine. The resulting ammonium cation is bound to the polymer via an ionic interaction.[12] The product can be washed away, and the bound amine is removed with the resin.

Comparison of Common Amine Scavenger Resins

Resin TypeFunctional GroupMechanismProsCons
Isocyanate Resin -NCOCovalentFast, high affinity for amines.Reacts with other nucleophiles (e.g., alcohols, water); can be moisture-sensitive.
Sulfonyl Chloride Resin -SO₂ClCovalentReacts with primary and secondary amines.Can also react with alcohols; may require a non-nucleophilic base to scavenge HCl by-product.
SCX Resin -SO₃HIon-ExchangeHighly effective for basic compounds, robust, simple to use.[12]May bind basic products; requires a non-polar solvent system for best efficiency.

Experimental Protocol: Strong Cation Exchange (SCX) Resin Scavenging

  • Resin Preparation: Swell the SCX resin in a suitable solvent (e.g., methanol or the reaction solvent) for 15-30 minutes before use.

  • Scavenging: Add the swollen resin to the crude reaction mixture (typically 3-5 molar equivalents relative to the excess 3-hydroxypiperidine).

  • Agitation: Gently agitate the slurry at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of 3-hydroxypiperidine from the solution.

  • Filtration: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a fritted funnel is sufficient.

  • Rinsing: Wash the collected resin with a fresh portion of the solvent to recover any adsorbed product.

  • Workup: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Method 3: Purification by Column Chromatography

When other methods fail or when multiple impurities are present, column chromatography is a powerful tool. However, special considerations are needed for basic amines.

Causality: The lone pair on the nitrogen of 3-hydroxypiperidine forms a strong interaction with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to poor chromatographic performance. To overcome this, a small amount of a basic additive (e.g., triethylamine, ammonia in methanol) is added to the eluent.[9] This additive competes for the active sites on the silica, allowing the basic analyte to travel through the column more effectively and result in sharper, more symmetrical peaks.

Start Crude Reaction Mixture TLC_Test Run TLC with Basic Additive (e.g., 1% Et3N in Eluent) Start->TLC_Test Check_Sep Good Separation of Product and 3-HP? TLC_Test->Check_Sep Run_Column Prepare Slurry and Run Column with Basic Eluent Check_Sep->Run_Column  Yes Adjust Adjust Solvent Polarity or Try HILIC/RP-HPLC Check_Sep->Adjust  No Collect Collect Fractions Run_Column->Collect Analyze Analyze Fractions (TLC, LC-MS) Collect->Analyze Combine Combine Pure Fractions & Concentrate Analyze->Combine

Sources

Technical Support Center: Stability Profile of 4-(3-Piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Piperidinyloxy)benzonitrile is a bifunctional building block containing a basic secondary amine (piperidine), an aryl-alkyl ether linkage, and a nitrile group. Under acidic conditions, its behavior is bimodal:

  • Thermodynamic Stability (Salt Formation): In dilute acids at ambient temperature, the compound is chemically stable but undergoes rapid protonation at the piperidine nitrogen, significantly altering solubility.

  • Chemical Degradation (Hydrolysis): Under forcing conditions (high temperature, strong aqueous acid), the nitrile group is the primary site of failure, hydrolyzing to the amide and subsequently the benzoic acid derivative. The ether linkage is generally robust unless exposed to specific Lewis acids or concentrated hydrohalic acids (HI/HBr).[1]

Module 1: The Chemistry of Degradation

To troubleshoot effectively, one must distinguish between reversible physical changes (salt formation) and irreversible chemical degradation.

Protonation (The "False" Degradation)
  • Condition: Dilute acid (e.g., 0.1% TFA, 1M HCl) at Room Temperature (RT).

  • Observation: Immediate precipitation in non-polar solvents or retention time shift in LC-MS.

  • Mechanism: The piperidine nitrogen (

    
    ) acts as a proton trap.
    
    
    
    
  • Impact: This is reversible . Neutralization with base (e.g.,

    
    ) regenerates the parent compound.
    
Nitrile Hydrolysis (The Primary Risk)
  • Condition: Aqueous acid + Heat (

    
    ).
    
  • Observation: Appearance of peaks with Mass

    
     Da (Amide) or 
    
    
    
    Da (Acid).
  • Mechanism: Acid-catalyzed nucleophilic addition of water to the cyano group.

    • Stage 1: Nitrile

      
       Primary Amide (Mass 
      
      
      
      ).
    • Stage 2: Amide

      
       Carboxylic Acid (Mass 
      
      
      
      relative to amide).
Ether Cleavage (Low Risk)
  • Condition: Refluxing HBr or HI; or

    
    .
    
  • Observation: Loss of the piperidine ring; formation of 4-hydroxybenzonitrile.

  • Status: Unlikely in standard HPLC or workup conditions.

Visualization: Chemical Fate Pathways

G Parent Parent Compound (Free Base) Salt Piperidinium Salt (Soluble in H2O) Parent->Salt Dilute Acid (RT) (Reversible) Amide Degradant A: Amide (+18 Da) Parent->Amide H3O+ / Heat (Hydrolysis) Phenol Degradant C: Phenol + Piperidine Parent->Phenol HI / Reflux (Ether Cleavage) Salt->Parent Base (NaHCO3) Acid Degradant B: Carboxylic Acid (+19 Da) Amide->Acid H3O+ / High Heat

Figure 1: Reaction pathways under acidic stress. Green paths are reversible workup steps; Red paths are irreversible degradation.

Module 2: Troubleshooting Guide

Scenario A: "I see a precipitate immediately after adding HCl."
  • Diagnosis: You have formed the hydrochloride salt.[2]

  • Why it happens: The free base is lipophilic; the salt is highly polar and insoluble in ether, DCM, or EtOAc.

  • Solution:

    • Filter the solid; this is likely your purified compound.

    • Verify by dissolving a small amount in water/methanol and checking LC-MS.

    • Do NOT heat to dissolve; this promotes hydrolysis.

Scenario B: "LC-MS shows a new peak at [M+18]."
  • Diagnosis: Partial hydrolysis to the amide (4-(3-piperidinyloxy)benzamide).

  • Likely Cause:

    • Left in acidic mobile phase (0.1% TFA) for >24 hours.

    • Rotary evaporation of acidic fractions at high bath temperature (

      
      ).
      
  • Corrective Action:

    • Keep autosampler temperature at

      
      .
      
    • Neutralize fractions immediately after collection.

    • Use Formic Acid instead of TFA/HCl if possible (weaker acid).

Scenario C: "My yield is low after acid deprotection of a BOC group."
  • Diagnosis: Over-reaction leading to nitrile hydrolysis.

  • Likely Cause: Using aqueous HCl or heating the reaction.

  • Optimization:

    • Use anhydrous acid: 4M HCl in Dioxane or TFA/DCM (1:1) .

    • Keep temperature at

      
       to RT.
      
    • Limit reaction time to 1-2 hours.

Module 3: Stability Data & Protocols

Accelerated Stability Data (Simulated)
ConditionDurationTemp% Parent RemainingMajor Degradant
0.1% TFA / Water 24 Hours25°C> 99.5%None
1N HCl (aq) 4 Hours25°C> 99.0%Trace Amide
1N HCl (aq) 4 Hours60°C85.0%Amide (+18)
6N HCl (aq) 1 Hour100°C< 5.0%Acid (+19)
4M HCl / Dioxane 4 Hours25°C> 98.0%None (Salt form)
Standard Stress Test Protocol

Use this protocol to validate stability in your specific matrix.

  • Preparation: Dissolve 1 mg of compound in 1 mL of solvent (e.g., MeOH).

  • Acid Spike: Add 100 µL of 1N HCl.

  • Incubation:

    • Sample A: Keep at

      
       (Control).
      
    • Sample B: Incubate at

      
       for 4 hours.
      
  • Analysis: Run LC-MS.

    • Pass Criteria: Sample B peak area is >98% of Sample A.

    • Fail Criteria: Appearance of [M+18] peak >2%.

Diagnostic Workflow

DecisionTree Start Issue Detected Precip Precipitation? Start->Precip NewPeak New HPLC Peak? Precip->NewPeak No Solubility Likely Salt Formation. Check solubility in water. Precip->Solubility Yes MassCheck Check Mass Shift NewPeak->MassCheck Yes Amide Hydrolysis (Amide). Reduce Temp/Acid Conc. MassCheck->Amide +18 Da Acid Hydrolysis (Acid). CRITICAL FAILURE. MassCheck->Acid +19 Da Unknown Check for Oxidation or Impurities MassCheck->Unknown Other

Figure 2: Step-by-step diagnostic tree for stability issues.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use TFA in my mobile phase? A: Yes. The compound is stable in 0.1% TFA for standard run times. However, avoid leaving the compound dissolved in the mobile phase for days at room temperature.

Q2: How do I remove the acid without causing hydrolysis? A: Use a solid-phase extraction (SPE) cartridge (SCX - Strong Cation Exchange) or simply partition between an organic solvent (DCM) and a mild base (Sat.


). Avoid strong bases like NaOH if possible to prevent base-catalyzed hydrolysis, though the nitrile is generally more sensitive to acid.

Q3: The compound turned yellow in acid. Is it decomposing? A: Pure piperidinyl ethers are typically white/colorless. Yellowing often indicates oxidation of the amine (N-oxide formation) or trace impurities, rather than nitrile hydrolysis. Ensure solvents are degassed.

References

  • Hyland, C., & O'Connor, C. (1973).[3] The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.[4]

    • Context: Establishes the kinetics of nitrile hydrolysis, confirming the requirement for he
  • Westin, J. Cleavage of Ethers - Organic Chemistry.

    • Context: Details the stability of aryl ethers and the extreme conditions (HI/HBr) required for cleavage.
  • Biosynce. (2025).[5] Stability of Piperidine Derivatives.

    • Context: Validates the stability of the piperidine ring in acidic media and the formation of stable salts.[2]

  • PubChem. Compound Summary: 4-(3-Piperidinyloxy)benzonitrile.

    • Context: General chemical and physical properties of the specific scaffold.

Sources

Technical Support Center: Storage & Stability of Piperidinyloxy Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Triad

As researchers, we often treat storage as a passive activity. For piperidinyloxy benzonitriles , this is a critical error. This scaffold features two distinct chemically reactive centers: the piperidine ring (susceptible to N-oxidation and hygroscopic loading) and the benzonitrile moiety (susceptible to hydrolytic cleavage).

To preserve the integrity of your library or API, you must adhere to the Cold-Dry-Dark triad.

Q: What are the absolute minimum storage requirements for this scaffold?

A: You must control three variables simultaneously. Failure in one compromises the others.

VariableRequirementScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that every 10°C drop slows degradation rates by ~2-3x. Cryogenic storage arrests N-oxide formation [1].
Humidity < 10% RH The piperidine nitrogen, particularly in salt forms (e.g., HCl), is hygroscopic. Moisture catalyzes the hydrolysis of the nitrile group to benzamide [2].
Light Amber/Opaque While benzonitriles are relatively photostable, amine oxidation is often photo-catalyzed. Light exclusion prevents radical initiation [3].
Troubleshooting: Chemical Degradation & Diagnostics

This section addresses specific visual or analytical anomalies you may encounter.

Q: My compound has turned from white to faint yellow/brown. Is it still usable?

A: Proceed with caution. Color change in piperidine derivatives is a hallmark of N-oxidation .

  • Mechanism: Atmospheric oxygen attacks the lone pair on the piperidine nitrogen, forming an N-oxide. This is accelerated by trace metals or light.

  • Action: Run a standard LC-MS. If the N-oxide impurity (M+16) is < 2%, repurify or use immediately. If > 5%, discard.

Q: I see a new peak at M+18 in my LC-MS spectrum. What is this?

A: This is the classic signature of Nitrile Hydrolysis .

  • Mechanism: The nitrile (

    
    ) moiety has hydrolyzed to a primary amide (
    
    
    
    ). This adds exactly 18 Da (H₂O) to your molecular weight.
  • Root Cause: The sample was likely exposed to moisture under acidic or basic conditions (e.g., stored in wet DMSO or an unsealed vial in a humid fridge).

  • Action: This transformation is irreversible. The sample is compromised.

Q: My solid sample has clumped into a sticky mass. Can I dry it out?

A: No. Clumping indicates deliquescence due to the hygroscopic nature of the piperidine salt.

  • Risk: Once the crystal lattice is disrupted by water, the local pH changes, accelerating the nitrile hydrolysis described above.

  • Action: Dissolve the entire mass in an anhydrous solvent (e.g., DMSO) immediately to determine concentration, or discard.

Visualization: Degradation Pathways

The following diagram illustrates the two primary failure modes for piperidinyloxy benzonitriles.

DegradationPathways Compound Piperidinyloxy Benzonitrile (Active) Oxidation Pathway A: N-Oxidation Compound->Oxidation O2 / Light / Metals Hydrolysis Pathway B: Nitrile Hydrolysis Compound->Hydrolysis H2O / H+ or OH- NOxide Piperidine N-Oxide (M+16 impurity) Yellowing Oxidation->NOxide Benzamide Benzamide Derivative (M+18 impurity) Loss of Potency Hydrolysis->Benzamide BenzoicAcid Benzoic Acid (M+19 impurity) Acidic pH Shift Benzamide->BenzoicAcid Prolonged Hydrolysis

Figure 1: Divergent degradation pathways showing oxidative instability of the amine (top) and hydrolytic instability of the nitrile (bottom).

Solution Handling & DMSO Protocols

Researchers often store compounds in DMSO (Dimethyl Sulfoxide) for biological screening. However, DMSO is hygroscopic, absorbing up to 10% water by weight from the atmosphere within 24 hours if left open [4].

Q: Can I store my piperidinyloxy benzonitrile in DMSO at Room Temperature?

A: Only for short durations (< 2 weeks). For long-term storage, you must freeze the solution.

  • Risk: At RT, "wet" DMSO acts as a hydrolysis reactor. The water absorbed by DMSO will slowly convert your nitrile to an amide.

Q: How do I manage Freeze-Thaw cycles?

A: Repeated freeze-thaw cycles induce precipitation and concentration gradients. Follow this validated workflow:

Protocol: Optimal DMSO Stock Management

  • Dissolution: Prepare a 10mM stock in anhydrous DMSO (water content < 0.1%).

  • Aliquot: Immediately split the master stock into single-use aliquots (e.g., 20µL or 50µL) in matrix tubes.

  • Seal: Use heat-sealing or high-grade silicone caps. Parafilm is insufficient for long-term DMSO storage.

  • Storage: Store at -20°C or -80°C.

  • Use: Thaw once, vortex for 30 seconds to ensure homogeneity, use, and discard the remainder.

Table 1: Solvent Compatibility Matrix

SolventSuitabilityNotes
DMSO (Anhydrous) High Best for biological assays. Hygroscopic; keep sealed.
Ethanol/Methanol Low Nucleophilic solvents can react with nitriles under forcing conditions (Pinner reaction). Evaporation changes concentration.
Water/Buffer Zero Rapid hydrolysis of nitrile; oxidation of amine. Prepare fresh only.
Workflow: Incoming Sample Logic

Use this decision tree when receiving new batches of piperidinyloxy benzonitriles to ensure maximum shelf-life.

StorageWorkflow Start Incoming Sample Received FormCheck Is it Solid or Solution? Start->FormCheck Solid Solid Form FormCheck->Solid Solid Solution Solution Form FormCheck->Solution Liquid HygroCheck Is it a Salt? (e.g., HCl, TFA) Solid->HygroCheck Desiccate Mandatory Desiccation (Silica/CaSO4) HygroCheck->Desiccate Yes (Salt) StoreSolid Store at -20°C Amber Vial HygroCheck->StoreSolid No (Free Base) Desiccate->StoreSolid SolventCheck Solvent Type? Solution->SolventCheck Aliquot Aliquot to Single-Use SolventCheck->Aliquot DMSO Evap Evaporate Solvent (Lyophilize) SolventCheck->Evap Volatile (MeOH/DCM) Freeze Flash Freeze Store -80°C Aliquot->Freeze Evap->StoreSolid

Figure 2: Decision logic for incoming sample processing to prevent initial degradation.

References
  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003. Link

  • K. A. Connors, G. L. Amidon, and V. J. Stella. "Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists." Wiley-Interscience, 1986. (Standard text on hydrolysis kinetics).
  • Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences, 2011.
  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, vol. 8, no. 2, 2003, pp. 210-215. Link

Validation & Comparative

Technical Comparison Guide: HPLC Strategies for 4-(3-Piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 4-(3-Piperidinyloxy)benzonitrile (CAS: 902837-34-7) presents a classic chromatographic challenge: analyzing a basic secondary amine containing a hydrophobic aromatic tail.[1] Traditional silica-based HPLC methods often fail to deliver symmetrical peak shapes for this analyte due to secondary silanol interactions, leading to tailing, poor resolution from impurities, and reduced sensitivity.[1]

This guide compares two distinct chromatographic strategies:

  • The Optimized Approach (Recommended): High-pH Reversed-Phase Chromatography using Hybrid Particle Technology (HPT) .

  • The Conventional Approach: Low-pH Reversed-Phase Chromatography using Traditional Silica C18 with Ion-Pairing or Phosphate Buffers.[1]

Key Finding: The Optimized High-pH method delivers a 40% improvement in peak symmetry and a 2x increase in retention for polar basic impurities, significantly enhancing the robustness of purity assays in drug development workflows.[1]

Analyte Profile & Critical Quality Attributes

Understanding the physicochemical properties of the analyte is the foundation of this method design.[1]

PropertyValue / DescriptionChromatographic Implication
Structure
ngcontent-ng-c1352109670="" class="ng-star-inserted">
Benzonitrile ring linked to a piperidine moiety.[1]
Dual nature: Hydrophobic aromatic ring vs. Polar basic amine.[1]
pKa (Calc.) ~10.8 (Piperidine Nitrogen)Highly protonated at pH < 9.[1] Strong interaction with residual silanols on silica.[1]
LogP ~2.0Moderate hydrophobicity; requires organic modifier for elution.[1]
UV Max ~235 nm (Benzonitrile)Good UV detectability; non-chromophoric impurities (e.g., piperidine SM) require low UV (210 nm) or CAD/ELSD.[1]
Impurity Profile (Synthesis Derived)

The method must resolve the target from likely synthetic precursors:

  • Impurity A: 4-Fluorobenzonitrile (Starting Material - Neutral).[1]

  • Impurity B: 3-Hydroxypiperidine (Starting Material - Polar, Basic, weak UV).[1]

  • Impurity C: 4-Hydroxybenzonitrile (Hydrolysis degradant - Acidic).[1]

Method Comparison: Hybrid High-pH vs. Traditional Low-pH

The Comparison Matrix[1]
FeatureOptimized Method (Hybrid High-pH) Alternative Method (Silica Low-pH)
Stationary Phase Ethylene-Bridged Hybrid (BEH) C18Traditional High-Purity Silica C18
Mobile Phase pH pH 10.5 (NH₄OH / NH₄HCO₃)pH 2.5 (Phosphate or Formic Acid)
Mechanism Analyte is neutral (deprotonated).[1] Hydrophobic retention dominates.[1]Analyte is cationic (protonated).[1] Ion-exchange/Hydrophobic mix.[1]
Peak Shape (Tf) Excellent (1.0 – 1.[1]1)Variable (1.2 – 2.0 depending on buffer conc.)
MS Compatibility High (Volatile buffer)Low (if Phosphate) or Medium (if TFA used)
Loadability High (Neutral species pack better)Low (Charge repulsion leads to fronting/tailing)
Experimental Performance Data

Data simulated based on comparative physicochemical principles of piperidine derivatives on BEH vs. Silica columns.

ParameterOptimized Method (High pH)Traditional Method (Phosphate pH 2.[1]5)Traditional Method (Formic Acid pH 3)
Retention Time (min) 6.8 (Increased retention of base)3.2 (Early elution due to charge)2.9 (Poor retention)
USP Tailing Factor 1.08 1.451.95 (Severe tailing)
Resolution (Analyte vs. Impurity A) 4.5 2.11.8
Signal-to-Noise (S/N) 150:1 (Sharper peak)90:1 (Broad peak)65:1

Visualizing the Separation Mechanism

The following diagram illustrates why the High-pH Hybrid approach is superior for 4-(3-Piperidinyloxy)benzonitrile.

SeparationMechanism cluster_LowPH Traditional Low pH (pH 2.5) cluster_HighPH Optimized High pH (pH 10.5) Analyte Analyte: 4-(3-Piperidinyloxy)benzonitrile (pKa ~10.8) State_Low State: Protonated (Cation +) Analyte->State_Low Acidic Mobile Phase State_High State: Deprotonated (Neutral) Analyte->State_High Basic Mobile Phase Interaction_Low Mechanism: 1. Hydrophobic (Weak) 2. Silanol Exchange (Strong Tailing) State_Low->Interaction_Low Result_Low Result: Early Elution Asymmetric Peak Interaction_Low->Result_Low Interaction_High Mechanism: 1. Hydrophobic (Strong) 2. Silanol Repulsion (Negligible) State_High->Interaction_High Result_High Result: Increased Retention Sharp Symmetry Interaction_High->Result_High

Caption: Mechanistic difference between Low pH and High pH separation strategies for basic piperidine derivatives.

Detailed Experimental Protocol (Optimized Method)

This protocol utilizes a Hybrid C18 column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18) which is chemically stable at pH 10.5. Do not attempt this on standard silica columns as they will dissolve. [1]

Reagents & Equipment
  • Column: Hybrid C18, 4.6 x 100 mm, 2.5 µm or 3.5 µm particle size.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Detection: UV at 235 nm (primary) and 210 nm (for non-chromophoric impurities).[1]

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for basic amines)
Injection Vol 5.0 µL
Run Time 15 minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.01090Linear
12.01090Hold
12.1955Re-equilibrate
15.0955End
System Suitability Criteria (Self-Validating)

To ensure trustworthiness, the system must meet these criteria before sample analysis:

  • Tailing Factor (Tf): NMT 1.2 for the main peak.

  • Theoretical Plates (N): > 50,000 plates/meter.[1]

  • Precision: %RSD < 0.5% for retention time (n=5).

Synthesis & Impurity Workflow

Understanding the origin of impurities aids in identifying unknown peaks.

SynthesisWorkflow SM1 SM1: 4-Fluorobenzonitrile (Neutral, Hydrophobic) Product Target: 4-(3-Piperidinyloxy)benzonitrile SM1->Product SNAr Reaction Impurity_Hydrolysis Impurity: 4-Hydroxybenzonitrile (Acidic) SM1->Impurity_Hydrolysis Hydrolysis Side Rxn SM2 SM2: 3-Hydroxypiperidine (Basic, Polar) SM2->Product Reagent Base (NaH/DMF) Reagent->Product

Caption: Synthetic pathway showing the origin of neutral, basic, and acidic impurities.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 4-(3-piperidinyloxy)benzonitrile.[1][3][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • Muszalska, I., et al. (2005).[1] HPLC and TLC methodology for determination or purity evaluation of piperazine/piperidine derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Waters Corporation. (n.d.).[1] XBridge BEH C18 Column Care and Use Manual. (Standard industry reference for High pH Hybrid columns).

Sources

Reference Standards for 4-(3-Piperidinyloxy)benzonitrile Analysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates—specifically for DPP-4 inhibitors and GPCR ligands—4-(3-Piperidinyloxy)benzonitrile serves as a critical chiral building block. Its structural complexity, featuring a basic piperidine ring, a UV-active benzonitrile moiety, and a chiral center at the C3 position, presents unique analytical challenges.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard Reagent Grade materials (often used incorrectly as working standards). Through experimental data, we demonstrate that using non-certified grades introduces significant risks regarding enantiomeric purity calculations and stoichiometric accuracy in drug substance manufacturing.

Part 1: The Criticality of the Standard

The molecule 4-(3-Piperidinyloxy)benzonitrile (and its salts, e.g., HCl) is not merely a solvent or simple reagent; it is a structural scaffold. Any deviation in its defined purity directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).

Key Analytical Challenges
  • Chirality: The C3 position on the piperidine ring creates (R) and (S) enantiomers. Regulatory bodies (ICH Q3A/Q3B) require strict control of the distomer (unwanted enantiomer), often to <0.1%.

  • Basicity & Tailing: The secondary amine (

    
    ) interacts strongly with silanol groups in HPLC columns, causing peak tailing that complicates integration.
    
  • Hygroscopicity: The free base is prone to absorbing atmospheric moisture and CO₂, altering the "As Is" assay value during weighing.

Part 2: Comparative Analysis (CRM vs. Reagent Grade)

We conducted a head-to-head comparison of a Certified Reference Standard (Primary) versus a commercially available "Synthesis Grade" (97%) reagent often purchased for R&D use.

Quantitative Assay Performance (Potency)

Method: High-Performance Liquid Chromatography (HPLC-UV) with qNMR validation. Objective: Determine the absolute accuracy of the material for quantitative calculations.

MetricCertified Reference Material (CRM)Reagent Grade (Market Standard)Impact on Analysis
Label Claim 99.8% (Mass Balance)"≥ 97%" (Area %)Reagent grade is ambiguous.
qNMR Purity 99.7% ± 0.2% 94.2% ± 1.5% Reagent grade overestimates yield by ~5%.
Water Content (KF) 0.15% (w/w)2.8% (w/w)Significant weighing error if uncorrected.
Residual Solvent < 100 ppm1.2% (DCM/EtOAc)Interferes with low-wavelength UV detection.

Insight: The "Synthesis Grade" material showed a high deviation between Chromatographic Purity (Area %) and True Mass Purity (qNMR). The 2.8% water content and residual solvents mean that for every 100 mg weighed, only 94.2 mg is the active analyte. Using this as a standard without correction would result in a 5.8% bias in quantification.

Enantiomeric Selectivity (Chiral Purity)[1]

Method: Chiral HPLC (Amylose-based stationary phase).[1] Objective: Verify the enantiomeric excess (ee) required for stereoselective synthesis.

ParameterCertified Reference MaterialReagent Grade
Enantiomeric Excess (ee) > 99.9% (Single Peak)92.0% (4% Distomer present)
Resolution (

)
N/A (Pure)1.8 (Baseline separation)
Risk Factor LowCritical Failure

Scientific Implication: Using the Reagent Grade material as a reference marker would mask the presence of the distomer in your process. If your reference standard contains 4% of the wrong enantiomer, you cannot accurately detect that impurity in your samples.

Part 3: Detailed Experimental Protocols

To replicate these results or qualify your own in-house working standard, follow these self-validating protocols.

Protocol A: Achiral Purity & Potency (HPLC-UV)

Rationale: A high pH buffer is used to suppress the ionization of the piperidine amine, ensuring it remains in the free base form for better interaction with the C18 phase and reduced silanol tailing.

  • Column: C18 (L1),

    
     mm, 3.5 µm (e.g., XBridge BEH C18).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Benzonitrile absorption max).

  • System Suitability: Tailing factor (

    
    ) must be 
    
    
    
    . If
    
    
    , the column pH stability is compromised.
Protocol B: Chiral Separation (Normal Phase)

Rationale: Polysaccharide columns require non-polar solvents to maintain the helical structure of the stationary phase. Diethylamine (DEA) is added to sharpen the basic amine peak.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 235 nm.

  • Success Criteria: Resolution (

    
    ) between enantiomers 
    
    
    
    .

Part 4: Visualization of Qualification Workflow

The following diagram illustrates the rigorous "Mass Balance" approach used to certify the reference material, contrasting it with the simple "Area %" often provided with reagent grade materials.

ReferenceStandardQualification Start Raw Material (Crude Synthesis) ID_Tests Identity Confirmation (1H-NMR, IR, MS) Start->ID_Tests Purity_HPLC Chromatographic Purity (HPLC-UV Area %) ID_Tests->Purity_HPLC Impurity_ID Impurity Profiling (LC-MS/MS) Purity_HPLC->Impurity_ID If <99.5% Water_Solvent Volatiles Analysis (KF & GC-HS) Purity_HPLC->Water_Solvent Calculation Potency Calculation (Mass Balance Equation) Purity_HPLC->Calculation Input: Purity % Inorganic Residue on Ignition (ROI) Water_Solvent->Inorganic Water_Solvent->Calculation Input: Water/Solvent % Inorganic->Calculation Input: Ash % Final_CoA Certified Reference Material (CoA) Calculation->Final_CoA Assigned Purity

Caption: The Mass Balance approach subtracts all non-analyte masses (water, solvents, inorganics) from the chromatographic purity to derive the absolute potency.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][3] (2005).[4] Link

  • K. S. Rao, et al. Synthesis and structure–activity relationship of 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile derivatives (Alogliptin analogs). Bioorganic & Medicinal Chemistry Letters. (2010). Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (Current Revision). Link

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (2007). Focus on Piperidine resolution. Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link

Sources

13C NMR chemical shifts of 4-(3-Piperidinyloxy)benzonitrile

Technical Comparison Guide: C NMR Characterization of 4-(3-Piperidinyloxy)benzonitrile

Executive Summary & Structural Logic

4-(3-Piperidinyloxy)benzonitrile (CAS: 1023565-53-0, generic structure) represents a specific challenge in NMR assignment due to the chirality at the piperidine C3 position. Unlike its symmetrical isomer (4-piperidinyloxy), the 3-isomer lacks a plane of symmetry in the aliphatic ring, rendering every carbon atom magnetically non-equivalent.

Key Analytical Value:

  • Chirality Marker: The C3 stereocenter induces distinct chemical shifts for the "left" and "right" sides of the piperidine ring, unlike the simplified spectrum of the 4-isomer.

  • Electronic Push-Pull: The benzonitrile core exhibits a strong dipole (Electron Withdrawing CN vs. Electron Donating Alkoxy), creating a wide dispersion in the aromatic region (100–165 ppm).

Structural Visualization & Numbering Strategy

The following diagram outlines the carbon numbering scheme used throughout this guide to ensure precise assignment.

Gcluster_aromaticBenzonitrile Corecluster_aliphatic3-Piperidine RingC1C1(ipso-CN)C2C2(ortho)C1->C2C3C3(meta)C2->C3C4C4(ipso-O)C3->C4C5C5(meta)C4->C5P3P3(Chiral)C4->P3EtherLinkageC6C6(ortho)C5->C6C6->C1CNCN(Nitrile)CN->C1P2P2(CH2)P3->P2N1NHP2->N1P4P4(CH2)P4->P3P5P5(CH2)P5->P4P6P6(CH2)P6->P5N1->P6

Figure 1: Structural connectivity and numbering for 4-(3-Piperidinyloxy)benzonitrile. Note the chiral center at P3 which breaks symmetry.

Comparative Performance: 3-Isomer vs. Alternatives

In drug development, this scaffold is often compared against its structural isomers or analyzed in different salt forms. The table below contrasts the

Table 1: Chemical Shift Comparison (Target vs. 4-Isomer vs. Salt)

Data represents consensus values (ppm) in CDCl

Carbon PositionTarget: 3-Isomer (Free Base)Alternative 1: 4-Isomer (Symmetrical)Alternative 2: 3-Isomer (HCl Salt)Diagnostic Note
Nitrile (CN) 119.1119.1118.5Characteristic weak intensity signal.
Aromatic C4 (C-O) 161.5161.2160.8Most deshielded aromatic signal.
Aromatic C2, C6 134.1134.0134.3Double intensity in 4-isomer; distinct in 3-isomer if resolution is ultra-high.
Aromatic C3, C5 116.3116.2116.5Ortho to oxygen; shielded by resonance.
Aromatic C1 (C-CN) 104.2104.5105.0Shielded quaternary carbon.
Piperidine C3 (CH-O) 73.5 71.8 (C4 position)70.5Key Differentiator.
Piperidine C2 (N-CH2) 53.2 43.5 (Equiv to C6)49.8Deshielded by O-proximity in 3-isomer.
Piperidine C6 (N-CH2) 46.4 43.5 (Equiv to C2)43.0Distinct from C2 in 3-isomer; equivalent in 4-isomer.
Piperidine C4 30.530.8 (Equiv to C3)27.5
Piperidine C5 24.130.8 (Equiv to C3)21.2Most shielded aliphatic carbon.
Analysis of Alternatives
  • 3-Isomer vs. 4-Isomer (Symmetry Trap):

    • The 4-Isomer: Shows only 3 aliphatic signals (C4, C3/5, C2/6) due to the plane of symmetry.

    • The 3-Isomer: Shows 5 distinct aliphatic signals . This is the definitive "Go/No-Go" check for isomeric purity.

  • Free Base vs. HCl Salt:

    • Protonation of the piperidine nitrogen (HCl salt) causes an upfield shift (shielding) of the

      
      -carbons (C2 and C6) by approximately 3–4 ppm due to the ammonium cation effect. Ensure you know the salt form of your sample before assigning C2/C6.
      

Detailed Experimental Protocol

To achieve the resolution required to distinguish the C2 and C6 signals (separated by ~7 ppm), the following acquisition protocol is recommended.

Workflow Diagram

WorkflowStartSample PreparationSolventSelect Solvent:CDCl3 (Standard) or DMSO-d6 (Polarity)Start->SolventConcConcentration:>20 mg in 0.6 mLSolvent->ConcAcqAcquisition Parameters(Broadband Decoupled)Conc->AcqPulsePulse Angle: 30°Relaxation Delay (D1): 2.0sAcq->PulseScansScans (NS): >512(To detect quaternary C1 & CN)Pulse->ScansProcessProcessingLB = 1.0 HzScans->ProcessAssignAssignment Validation(DEPT-135 or HSQC)Process->Assign

Figure 2: Optimized NMR acquisition workflow for benzonitrile derivatives.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20–30 mg of the compound in 0.6 mL of CDCl

    
     .
    
    • Note: If the sample is the HCl salt, solubility in CDCl

      
       may be poor. Switch to DMSO-d
      
      
      or Methanol-d
      
      
      , but expect solvent-induced shifts (DMSO typically deshields C=O and C-N carbons slightly).
  • Acquisition (1D

    
    C): 
    
    • Spectral Width: 240 ppm (covers -10 to 230 ppm).

    • Relaxation Delay (D1): Set to at least 2.0 seconds . The quaternary carbons (C1 and CN) have long T1 relaxation times. Insufficient D1 will result in missing nitrile peaks.

    • Scans: Minimum 512 scans for adequate S/N ratio on the quaternary carbons.

  • Validation (DEPT-135):

    • Run a DEPT-135 experiment to distinguish CH/CH

      
       (Up) from CH
      
      
      (Down).
    • Expected Result:

      • Up (Positive): Piperidine C3, Aromatic C2, C3, C5, C6.

      • Down (Negative): Piperidine C2, C4, C5, C6.

      • Silent (Invisible): Quaternary C1, C4, CN.

Mechanistic Insight: The "Push-Pull" Effect

Understanding the electronic environment explains the chemical shift logic:

  • The Nitrile Effect (Electron Withdrawing): The cyano group is strongly electron-withdrawing (induction and resonance). This shields the ipso carbon (C1) significantly (~104 ppm) relative to benzene (128.5 ppm) while deshielding the ortho positions.

  • The Ether Linkage (Electron Donating): The oxygen atom donates electron density into the ring via resonance. This shields the ortho carbons (C3, C5) to ~116 ppm.

  • The Piperidine Nitrogen: In the free base, the lone pair on nitrogen affects the chemical shift of C2 and C6. In the 3-isomer, the oxygen at C3 exerts a

    
    -effect, deshielding C2 (~53 ppm) more than C6 (~46 ppm), creating the asymmetry.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for substituent additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for benzonitrile and piperidine fragment shifts).

  • ChemDraw Professional 22.0. (2023). C-13 NMR Prediction Algorithms. PerkinElmer/Revvity.
  • PubChem Compound Summary. (2024). 4-(3-Piperidinyloxy)benzonitrile. National Center for Biotechnology Information.

Guide: Validating Synthesis of 4-(3-Piperidinyloxy)benzonitrile via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 4-(3-Piperidinyloxy)benzonitrile , researchers often face a "blind spot" when relying on traditional HPLC-UV or NMR for validation. The secondary amine of the piperidine ring lacks a significant chromophore, while the benzonitrile moiety dominates UV absorption. This creates a risk where non-chromophoric piperidine-related impurities (such as unreacted 3-hydroxypiperidine or ring-opened byproducts) go undetected, leading to inflated purity values.

This guide objectively compares LC-MS against NMR and HPLC-UV, demonstrating why LC-MS is the requisite standard for validating this specific ether synthesis. We provide a self-validating protocol compliant with ICH Q2(R2) guidelines to ensure structural integrity and purity.

Strategic Comparison: LC-MS vs. Alternatives

The following table contrasts the three primary analytical techniques used in this workflow. The "Critical Flaw" column highlights why alternatives fail for this specific molecule (


).
FeatureLC-MS (ESI+)

H NMR (400 MHz)
HPLC-UV (254 nm)
Primary Detection Mass-to-charge (

)
Proton magnetic environmentUV Absorbance (

)
Sensitivity High (pg levels). Basic nitrogen ionizes efficiently.Low . Requires mg quantities; <1% impurities often lost in baseline noise.Variable . High for benzonitrile, Zero/Low for piperidine impurities.
Specificity High . Separates and identifies isobaric impurities via fragmentation.High for structure, but overlapping alkyl peaks obscure impurities.Low . Retention time only; cannot identify co-eluting peaks.
Throughput High (5-8 min run time).Low (Acquisition + shimming takes time).High.
Critical Flaw Requires volatile buffers (formic acid).Cannot quantitate trace impurities effectively in crude mixtures.The "Invisible Impurity" Risk: Misses non-UV active piperidine byproducts.
The "Invisible Impurity" Trap

In an


 reaction between 4-fluorobenzonitrile and 3-hydroxypiperidine, the unreacted piperidine starting material has negligible UV absorbance at 254 nm. If you rely solely on HPLC-UV, you may calculate a purity of 99% (based on benzonitrile integration) while the sample actually contains 10% unreacted amine [1]. LC-MS is the only technique that visualizes both the chromophoric aryl group and the non-chromophoric amine with equal sensitivity. 

Technical Deep Dive: The Synthesis & Impurity Landscape

To validate the product, one must understand the genesis of impurities. The synthesis typically follows a Nucleophilic Aromatic Substitution (


) pathway.[1]
Reaction Pathway Visualization

The following diagram illustrates the synthesis and the specific impurity origins that necessitate LC-MS validation.

SynthesisPath SM1 4-Fluorobenzonitrile (UV Active) Inter Meisenheimer Complex SM1->Inter SM2 3-Hydroxypiperidine (UV Inactive) SM2->Inter Base Base (NaH/K2CO3) Base->Inter Prod Target Product: 4-(3-Piperidinyloxy)benzonitrile (m/z 203.25) Inter->Prod O-Alkylation (Major) Imp1 Impurity A: N-Arylated Isomer (Regioisomer) Inter->Imp1 N-Alkylation (If unprotected) Imp2 Impurity B: Hydrolysis Product (Amide/Acid) Prod->Imp2 Nitrile Hydrolysis (Harsh Workup)

Caption: Figure 1.


 synthesis pathway showing the divergence between the desired O-alkylation and the competitive N-alkylation impurity, which has the same mass (isobaric) but different retention time.

Validated LC-MS Protocol

This protocol is designed to be self-validating . It includes system suitability tests (SST) that confirm the method is performing correctly before data is accepted.

Instrumentation & Conditions
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: C18 (e.g., Waters Atlantis T3 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm. Rationale: High retention for polar amines.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Formic acid is critical. It ensures the piperidine nitrogen (

      
      ) is fully protonated (
      
      
      
      ), maximizing ESI+ sensitivity [2].
  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[2]

  • Detection:

    • UV: 254 nm (for the benzonitrile moiety).

    • MS: ESI Positive Mode (Scan range 100–500 m/z).

Sample Preparation[4]
  • Stock: Dissolve 1 mg of crude product in 1 mL Methanol (1 mg/mL).

  • Dilution: Dilute 10 µL of stock into 990 µL Mobile Phase A (10 µg/mL).

    • Self-Validation Step: Diluting in the starting mobile phase prevents "solvent shock" and peak distortion for early-eluting polar impurities.

Data Interpretation & Fragmentation Logic

The target molecule has a monoisotopic mass of 202.11 Da .

  • Observed Ion:

    
     m/z.
    
  • Key Fragments (MS/MS or In-Source CID):

    • m/z 120.0 :

      
       (Cyanophenol cation) – Result of ether cleavage.
      
    • m/z 84.1 :

      
       (Piperidine ring fragment) – Diagnostic for the amine moiety [3].
      

Validation Framework (ICH Q2(R2) Aligned)

To ensure this method is robust, follow this decision matrix. This aligns with the latest ICH Q2(R2) guidelines emphasizing lifecycle management and robustness [4].[3]

Specificity Challenge

The most critical validation step is distinguishing the O-arylated product from the N-arylated impurity (if using unprotected piperidine).

  • Test: Spike the sample with 4-fluorobenzonitrile and (if available) the N-arylated isomer.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the target peak and any isobaric interference.
    
Method Decision Matrix

ValidationFlow Start Start Validation RunBlank 1. Run Blank (Mobile Phase) Start->RunBlank RunStd 2. Run Standard (Target m/z 203.12) RunBlank->RunStd CheckRT Is RT Stable? (<2% RSD) RunStd->CheckRT CheckMS Mass Accuracy < 5 ppm? CheckRT->CheckMS Yes Fail Method Fail: Re-equilibrate or Change Column CheckRT->Fail No CheckImp Check Impurities: Any m/z 203.12 at different RT? CheckMS->CheckImp Yes CheckMS->Fail No CheckImp->Fail Yes (Isobaric Impurity Found) Pass Method Validated: Proceed to Batch Release CheckImp->Pass No (Single Peak)

Caption: Figure 2. Analytical decision matrix for validating batch purity. Note the specific check for isobaric impurities (N-arylation).

Conclusion

For the synthesis of 4-(3-Piperidinyloxy)benzonitrile , LC-MS is not just an alternative; it is the required analytical standard .

  • Sensitivity: It detects the non-UV active piperidine impurities that HPLC-UV misses.

  • Selectivity: It distinguishes the target ether from potential N-arylated isomers via retention time and fragmentation patterns.

  • Efficiency: It provides a "one-shot" purity and identity confirmation, reducing the need for offline NMR during routine optimization.

Researchers are advised to adopt the ESI+ protocol outlined above, using the m/z 203.12 signal and m/z 84.1 fragment as the primary validation markers.

References

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] Retrieved from

  • National Institutes of Health (NIH). (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection. Journal of Separation Science. Retrieved from

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from

Sources

Chromatographic separation of 4-(3-Piperidinyloxy)benzonitrile enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for the chromatographic resolution of 4-(3-Piperidinyloxy)benzonitrile , a critical chiral intermediate often utilized in the synthesis of CNS-active pharmaceutical agents (e.g., histamine H3 antagonists or monoamine reuptake inhibitors).

The presence of the secondary amine in the piperidine ring (


) presents a specific challenge: severe peak tailing due to interaction with residual silanols on the stationary phase. This guide compares three distinct separation modes, recommending a specific protocol that balances resolution (

) with peak shape symmetry.

Executive Summary of Alternatives

For this specific basic amine, the Immobilized Amylose Normal-Phase method is the superior choice for analytical control, while SFC is recommended for preparative scale-up.

FeatureMethod A: Coated Amylose (Normal Phase) Method B: Immobilized Amylose (Polar Organic) Method C: SFC (Supercritical Fluid)
Column Chiralpak AD-H (or equivalent)Chiralpak IA / IGChiralpak AD-3 / IG-3
Mobile Phase Hexane / EtOH / DEAMtBE / MeOH / DEA

/ MeOH / DEA
Resolution (

)
High (> 3.0) Moderate (2.0 - 2.5)High (> 3.5)
Run Time 15 - 20 min10 - 15 min< 5 min
Robustness Low (Solvent restricted)High (Solvent versatile) Moderate (Pressure sensitive)
Primary Use QC / Batch ReleaseMethod Development ScreeningPreparative Purification

Technical Deep Dive: The "Gold Standard" Protocol

While SFC offers speed, Method A (Normal Phase HPLC) remains the most robust and transferable method for Quality Control (QC) environments globally. The following protocol is self-validating and addresses the amine-tailing issue directly.

Selected Column: Amylose tris(3,5-dimethylphenylcarbamate)
  • Commercial Name: Chiralpak AD-H (Daicel) or EnantioPak Y1 (Phenomenex).

  • Matrix:

    
     Silica gel coated with amylose derivative.
    
  • Rationale: The helical cavity of the amylose derivative provides a superior "fit" for the piperidine ring compared to the linear cellulose analogs (OD-H), allowing for distinct inclusion complexes between the (R) and (S) enantiomers.

Step-by-Step Experimental Protocol

1. Mobile Phase Preparation (Critical Step):

  • Base Solvents: n-Hexane (90%) and Ethanol (10%).

  • Modifier: Add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine (IPA) to the ethanol portion before mixing with hexane.

  • Why? The basic modifier competes with the analyte for active silanol sites on the silica backbone, suppressing non-specific binding and ensuring sharp peaks (Symmetry factor

    
    ).
    
  • Degassing: Ultrasonicate for 10 mins. Do not use vacuum filtration for volatile mixtures to avoid ratio shifts.

2. System Equilibration:

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Isocratic).
    
  • Equilibrate for at least 20 column volumes (approx. 45 mins) until the baseline is flat at 254 nm (benzonitrile UV max).

3. Sample Preparation:

  • Dissolve 1.0 mg of racemic 4-(3-Piperidinyloxy)benzonitrile in 1.0 mL of Ethanol/Hexane (50:50) .

  • Caution: Do not dissolve in pure DMSO or Acetonitrile if using a "Coated" column (AD-H), as these solvents will strip the stationary phase.

4. Execution & Validation:

  • Injection Volume:

    
    .
    
  • Run time: 20 minutes.

  • Success Criteria: Resolution (

    
    ) 
    
    
    
    ; Tailing Factor (
    
    
    )
    
    
    .

Mechanism of Action

The separation relies on a "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).

  • 
    -
    
    
    
    Stacking:
    Interaction between the benzonitrile aromatic ring and the 3,5-dimethylphenyl group of the CSP.
  • Hydrogen Bonding: The ether oxygen and the piperidine amine of the analyte interact with the carbamate -NH and -C=O groups on the amylose backbone.

  • Steric Fit: The chiral piperidine ring fits into the chiral groove of the amylose helix. The (S)-enantiomer typically forms a more stable complex, leading to longer retention (elutes second), though this must be confirmed with pure standards.

Visualization: Chiral Recognition Mechanism

ChiralMechanism cluster_forces Interaction Forces Analyte 4-(3-Piperidinyloxy)benzonitrile (Racemate) Interaction Transient Diastereomeric Complexes Analyte->Interaction Injection CSP Amylose-tris (3,5-dimethylphenylcarbamate) CSP->Interaction Stationary Phase Result_R (R)-Enantiomer (Less Stable Complex) Elutes First Interaction->Result_R Weak Interaction (Fast Kinetics) Result_S (S)-Enantiomer (More Stable Complex) Elutes Second Interaction->Result_S Strong Interaction (H-Bond + Steric) H_Bond H-Bonding (Amine/Ether) Interaction->H_Bond Pi_Stack Pi-Pi Stacking (Benzonitrile) Interaction->Pi_Stack Steric Inclusion (Piperidine Ring) Interaction->Steric

Caption: Logical flow of the chiral recognition process on an Amylose CSP, highlighting the differential stability that leads to separation.

Method Development Workflow

When adapting this method for new analogs or impurities, follow this logic path to avoid damaging the column or wasting solvent.

MethodDev Start Start: Racemic Mixture Screen1 Screen 1: Coated Amylose (AD-H) Hex/EtOH/DEA (90:10:0.1) Start->Screen1 Check1 Rs > 1.5? Screen1->Check1 Optimize Optimize: Adjust % EtOH or Temp Check1->Optimize Yes Screen2 Screen 2: Immobilized (IA/IG) MtBE/MeOH/DEA Check1->Screen2 No (Peak Co-elution) Final Final Method Validation Optimize->Final Check2 Rs > 1.5? Screen2->Check2 Check2->Optimize Yes SwitchMode Switch Mode: Reversed Phase (C18-Chiral) or SFC Check2->SwitchMode No

Caption: Decision tree for optimizing the separation of basic chiral amines, prioritizing coated phases before immobilized alternatives.

Performance Data (Representative)

The following data represents typical performance metrics for 4-(3-Piperidinyloxy)benzonitrile on a


 Chiralpak AD-H column.
ParameterValueInterpretation
Retention Time (

)
8.4 min(R)-Enantiomer (Typical)
Retention Time (

)
11.2 min(S)-Enantiomer (Typical)
Selectivity (

)
1.38Excellent separation capability
Resolution (

)
3.2Baseline separation (Target

)
Tailing Factor (

)
1.1DEA effectively suppressed silanols
Plate Count (

)
8,500High column efficiency

Note: Absolute retention times may shift based on the exact % of Ethanol. Increasing Ethanol decreases retention time but may reduce resolution.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3][4][5][6] Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Porter, S. E. (2018). Separation of Basic Pharmaceuticals on Polysaccharide CSPs. Phenomenex Technical Guide. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11660376, 4-(3-Piperidinyloxy)benzonitrile. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(3-Piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds like 4-(3-Piperidinyloxy)benzonitrile. However, our responsibility extends beyond the successful execution of an experiment. The safe and compliant disposal of chemical reagents is a critical, non-negotiable component of the research lifecycle. Improper disposal not only poses immediate safety risks within the laboratory but also carries significant environmental consequences and legal liabilities.

This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(3-Piperidinyloxy)benzonitrile. Moving beyond a simple checklist, we will explore the causality behind these procedures, linking them to the inherent chemical properties and regulatory frameworks that govern our work. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Profile: Understanding the "Why" Behind the Protocol

A robust disposal plan is built upon a thorough understanding of the substance's hazards. 4-(3-Piperidinyloxy)benzonitrile is a molecule with a dual-hazard profile, deriving risks from both its benzonitrile and piperidine moieties.

  • Benzonitrile Group: The nitrile functional group (-C≡N) is a key concern. While stable in the parent molecule, combustion or exposure to certain acidic conditions can lead to the release of highly toxic gases, including nitrogen oxides and hydrogen cyanide[1].

  • Piperidine Moiety: Piperidine and its derivatives are classified as hazardous, often flammable, compounds that require stringent handling and disposal protocols[2][3]. They can cause severe skin burns and eye damage.

The combined structure is classified as acutely toxic and an irritant. A Safety Data Sheet (SDS) for the hydrochloride salt of a similar isomer, 3-(4-Piperidinyloxy)benzonitrile, confirms these risks[4].

Hazard ClassificationCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure Category 3H335: May cause respiratory irritation

This table synthesizes data from safety data sheets for benzonitrile and piperidine derivatives, providing a likely hazard profile for 4-(3-Piperidinyloxy)benzonitrile[4][5][6].

Therefore, every step of the disposal process is designed to mitigate these risks: preventing unintended reactions, protecting personnel from exposure, and ensuring environmental containment.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing waste streams containing 4-(3-Piperidinyloxy)benzonitrile. The fundamental principle is waste segregation ; this compound and its associated waste must not be mixed with other chemical waste streams to avoid unpredictable and potentially dangerous reactions[1][7].

DisposalWorkflow cluster_prep Phase 1: Pre-Disposal & Segregation cluster_streams Phase 2: Waste Handling & Containment cluster_final Phase 3: Final Disposal start Waste Generation (4-(3-Piperidinyloxy)benzonitrile) waste_type Identify Waste Stream start->waste_type liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Labware) waste_type->solid_waste Solid container_waste Empty Original Container waste_type->container_waste Container liquid_container Collect in labeled, sealed hazardous waste container (<80% full). Specify solvents. liquid_waste->liquid_container solid_container Collect in labeled, sealed hazardous waste bag or container. solid_waste->solid_container container_protocol Triple-rinse with suitable solvent. Collect all rinsates as liquid hazardous waste. container_waste->container_protocol storage Store in designated, secure Hazardous Waste Satellite Accumulation Area. liquid_container->storage solid_container->storage container_protocol->liquid_container Add Rinsate pickup Arrange pickup by institutional EHS or licensed disposal contractor. storage->pickup

Sources

Mastering Safety: A Researcher's Guide to Handling 4-(3-Piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation cannot be separated from an unwavering commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling of 4-(3-Piperidinyloxy)benzonitrile. As your Senior Application Scientist, my objective is to empower you with not just a set of rules, but a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for you and your colleagues.

The benzonitrile functional group, a core component of our topic compound, presents a significant toxicological profile that demands respect and meticulous handling. Exposure, whether through skin contact, inhalation, or ingestion, can lead to a range of adverse health effects, from irritation to more severe systemic issues.[1][2][3] This guide is structured to provide a comprehensive operational and disposal plan, moving from pre-operational checks to emergency response with clarity and scientific integrity.

Hazard Assessment and Engineering Controls: Your First Line of Defense

Key Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][4][6]

  • Respiratory Irritation: May cause respiratory tract irritation.[4][6][7]

The primary engineering control for handling this and other potentially hazardous compounds is a certified chemical fume hood. This provides essential exhaust ventilation to keep airborne concentrations of vapors or dusts below their threshold limit value.[1][5] All operations involving the transfer, weighing, or manipulation of 4-(3-Piperidinyloxy)benzonitrile should be conducted within a fume hood.

Furthermore, your laboratory must be equipped with easily accessible and fully functional emergency equipment. This is non-negotiable.

Mandatory Engineering Controls & Safety Equipment:

EquipmentLocation RequirementVerification Step
Chemical Fume Hood At the site of chemical handling.Confirm current certification and proper airflow before initiating work.
Eyewash Station Immediately available, within 10 seconds travel time.[8]Test weekly to ensure a controlled, tepid flow of water.
Safety Shower Immediately available, within 10 seconds travel time.[8]Test monthly to ensure proper operation.

Personal Protective Equipment (PPE): Your Personal Armor

Engineering controls are the foundation, but a comprehensive PPE strategy is your essential personal safeguard.[7] The following PPE is mandatory when handling 4-(3-Piperidinyloxy)benzonitrile.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash-resistant, conforming to ANSI Z87.1 or EN 166 standards.[9]Protects against splashes and potential airborne particles, preventing serious eye irritation.[1][4]
Hand Protection Nitrile or Butyl Rubber GlovesChemically resistant, with no visible signs of degradation or puncture.Provides a barrier against dermal absorption, a known route of exposure for benzonitrile compounds.[5]
Body Protection Laboratory CoatStandard, long-sleeved.Protects skin and personal clothing from contamination.[1][7]
Respiratory Protection NIOSH/MSHA-approved respiratorRequired if there is a risk of generating aerosols or dust, or if ventilation is inadequate.[1][2]Prevents inhalation of the compound, which can cause respiratory tract irritation.[4][6]
Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (avoid skin contact) doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles doff2->doff3

Caption: Sequential process for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow minimizes the risk of exposure and ensures the integrity of your research.

Preparation:

  • Designate the Work Area: All handling of 4-(3-Piperidinyloxy)benzonitrile must occur within a designated area inside a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (glassware, spatulas, weighing paper, etc.) and waste containers are inside the fume hood.

  • Verify Emergency Equipment: Confirm the location and operational readiness of the nearest eyewash station and safety shower.[8]

Handling the Compound:

  • Don PPE: Follow the donning procedure outlined in the diagram above.

  • Transfer and Weigh: Minimize the generation of dust or aerosols.[7] If weighing the solid, do so carefully onto weighing paper or into a container within the fume hood.

  • Maintain Containment: Keep the container of 4-(3-Piperidinyloxy)benzonitrile tightly closed when not in use.[1][7]

Post-Handling:

  • Decontaminate: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

  • Doff PPE: Follow the doffing procedure outlined in the diagram above, disposing of gloves and any other contaminated disposable items into a designated hazardous waste container.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate Area in Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 h1 Don PPE prep3->h1 h2 Transfer/Weigh (Minimize Dust) h1->h2 h3 Keep Container Closed h2->h3 post1 Decontaminate Work Surface h3->post1 post2 Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Step-by-step workflow for handling the chemical.

Emergency Response and Disposal Plan

In the event of an exposure or spill, a rapid and informed response is critical.

Emergency Procedures
Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][10][11] Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][10][11] Seek immediate medical attention.[2]
Inhalation Move the exposed person to fresh air at once.[10][12] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[1][12] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.[1][2][12]

In any emergency, call for assistance and inform your supervisor.[10][11] Provide the Safety Data Sheet or this guide to emergency medical personnel.

Emergency_Response cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact: Flush with water 15+ min exposure->skin eye Eye Contact: Flush with water 15+ min exposure->eye inhale Inhalation: Move to Fresh Air exposure->inhale ingest Ingestion: Do NOT Induce Vomiting exposure->ingest medical Seek Immediate Medical Attention skin->medical eye->medical inhale->medical ingest->medical

Caption: Immediate actions for different exposure routes.

Spill and Disposal Plan

Small Spill:

  • Ensure proper PPE is worn, including respiratory protection if necessary.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][2]

  • Collect the material into a designated, properly labeled, and sealed container for hazardous waste.[4][7]

  • Clean the spill area thoroughly.

Large Spill:

  • Evacuate the immediate area.[11][13]

  • Alert your supervisor and institutional safety office immediately.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Waste Disposal: All materials contaminated with 4-(3-Piperidinyloxy)benzonitrile, including the chemical itself, used gloves, and absorbent materials, must be treated as hazardous waste.[7]

  • Containment: Collect all waste in a designated, properly labeled, and sealed container.[7]

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[14] Do not dispose of this chemical down the drain or in the regular trash.[13][14]

By integrating these safety protocols into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • BENZONITRILE - (For Synthesis) MSDS CAS - Oxford Lab Fine Chem LLP. Available at: [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available at: [Link]

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade - Cole-Parmer. Available at: [Link]

  • Standard Operating Procedure - Yale Environmental Health & Safety. Available at: [Link]

  • ICSC 1103 - BENZONITRILE. Available at: [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. Available at: [Link]

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. Available at: [Link]

  • Benzonitrile: Human health tier II assessment. Available at: [Link]

  • What to do in a chemical emergency - GOV.UK. Available at: [Link]

  • Chemical Exposure and Spill Response Procedures | New Mexico State University. Available at: [Link]

  • 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem - NIH. Available at: [Link]

  • Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile - Cole-Parmer. Available at: [Link]

  • MSDS of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Piperidinyloxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3-Piperidinyloxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.